Product packaging for Dilazep(Cat. No.:CAS No. 35898-87-4)

Dilazep

Cat. No.: B1670637
CAS No.: 35898-87-4
M. Wt: 604.7 g/mol
InChI Key: QVZCXCJXTMIDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Investigations of Dilazep

The synthesis of this compound involves the reaction of bis(3-hydroxypropyl)ethylene diamine with 1-bromo-3-chloropropane, followed by esterification with 3,4,5-trimethoxybenzoyl chloride. wikipedia.org Early research on this compound focused on its vasodilatory and cardioprotective properties, with initial studies exploring its potential as an antianginal drug. These investigations laid the groundwork for a deeper understanding of its pharmacological profile.

Broad Pharmacological Classification and Initial Research Interests

This compound is primarily classified as a coronary vasodilator and a cardioprotective agent. drugcentral.orgpatsnap.com Its ability to influence cardiovascular function has been a central theme of research since its inception.

As a coronary vasodilator, this compound has been shown to exert a powerful dilating action on the coronary vasculature. nih.gov Studies have demonstrated its ability to significantly reduce coronary resistance and increase coronary diameter, leading to improved blood flow to the heart muscle. nih.gov This action is attributed to its ability to increase extracellular levels of adenosine (B11128) by inhibiting its reuptake, which in turn leads to the relaxation of smooth muscle cells in blood vessels. patsnap.com

Research has also highlighted the cardioprotective effects of this compound, particularly in the context of myocardial ischemia and reperfusion. nih.gov It has been found to prevent abnormal calcium accumulation in myocardial cells during reperfusion, thereby protecting the heart from damage. nih.gov Studies have shown that this compound can attenuate both ischemia- and reperfusion-induced myocardial damage, suggesting its potential application in protecting the heart during events like open-heart surgery. nih.govnih.gov

Pharmacological ClassificationPrimary Mechanism of ActionKey Research Findings
Coronary Vasodilator Inhibition of adenosine reuptake, leading to increased extracellular adenosine and vasodilation. patsnap.comMarked reduction of coronary resistance and a significant increase in coronary diameter. nih.gov
Cardioprotective Agent Prevents abnormal calcium accumulation in myocardial cells during reperfusion. nih.govAttenuates ischemia- and reperfusion-induced myocardial damage. nih.gov

Overview of Key Research Domains for this compound Studies

The study of this compound has predominantly been concentrated in two main areas: cardiovascular pharmacology and nucleoside transport inhibition.

In the realm of cardiovascular pharmacology, research has focused on the hemodynamic effects of this compound. Studies have investigated its impact on coronary and systemic hemodynamics, myocardial oxygen consumption, and cardiac work. nih.gov Findings indicate that this compound produces a powerful dilating effect on coronary vessels without a significant increase in myocardial oxygen consumption. nih.gov

A significant body of research has been dedicated to understanding this compound's role as a nucleoside transport inhibitor. It is a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), which is responsible for the movement of nucleosides like adenosine across cell membranes. nih.govnih.gov By blocking ENT1, this compound increases the extracellular concentration of adenosine, which mediates its vasodilatory and cardioprotective effects. patsnap.com This mechanism has been a key area of investigation, with studies exploring the structure-activity relationship of this compound and its analogues to develop more selective ENT1 inhibitors. nih.gov

Research DomainFocus of StudyKey Findings
Cardiovascular Pharmacology Hemodynamic effects, including coronary and systemic circulation, and myocardial oxygen consumption. nih.govPotent coronary vasodilation without a significant increase in cardiac work. nih.gov
Nucleoside Transport Inhibition Inhibition of equilibrative nucleoside transporter 1 (ENT1) and its impact on adenosine levels. nih.govnih.govPotent and selective inhibition of ENT1, leading to increased extracellular adenosine. patsnap.comnih.gov

Anti-ischemic Research

The anti-ischemic properties of this compound have been a primary focus of academic investigation. Its ability to protect tissues from the detrimental effects of inadequate blood supply has been explored in various preclinical and clinical studies. The primary mechanism contributing to this effect is the inhibition of adenosine reuptake, which leads to an accumulation of extracellular adenosine. This increase in local adenosine concentration exerts several protective effects on the myocardium during ischemic events.

One of the key anti-ischemic actions of this compound is its ability to induce coronary vasodilation, thereby increasing blood flow to the heart muscle. Studies have demonstrated that this compound can significantly reduce coronary resistance and increase coronary blood flow, which is crucial for delivering oxygen and nutrients to ischemic tissues. nih.govnih.gov Furthermore, research suggests that the anti-ischemic action of this compound is not solely dependent on coronary vasodilation but also involves an energy-sparing effect on the heart muscle.

In addition to its vasodilatory effects, this compound has been shown to attenuate myocardial acidosis, a harmful consequence of ischemia. By improving the metabolic state of the ischemic myocardium, this compound helps to preserve cellular function and viability. nih.gov Research has also indicated that this compound can prevent the abnormal accumulation of calcium in myocardial cells during reperfusion, further protecting the heart from injury. nih.gov

Detailed Research Findings

Academic studies have provided quantitative data on the hemodynamic effects of this compound. In a study involving patients with angina, oral administration of this compound resulted in significant changes in several hemodynamic parameters. Notably, there was a marked reduction in systemic vascular resistance and left ventricular end-diastolic pressure. nih.gov Concurrently, coronary blood flow increased significantly, and coronary resistance was substantially reduced. nih.gov These findings underscore the potent vasodilating action of this compound on both the coronary and systemic arterial beds. nih.gov

Another area of investigation has been the effect of this compound on myocardial metabolism during ischemia. Research in animal models has demonstrated that this compound can significantly attenuate the decrease in myocardial pH that occurs during coronary artery occlusion. nih.gov This preservation of a more physiological pH environment within the ischemic tissue is indicative of a protective metabolic effect.

Below is a data table summarizing the hemodynamic effects observed in a study with anginal patients following this compound administration. nih.gov

Hemodynamic ParameterChange after this compound Administration
Systemic Vascular ResistanceDecreased
Left Ventricular End-Diastolic PressureDecreased
Heart RateIncreased
Coronary Blood FlowIncreased
Coronary ResistanceReduced by 42%
Mean Coronary Arterial DiameterIncreased by 22-25%

Novel Therapeutic Applications

Beyond its established role in cardiovascular research, academic investigations have begun to explore novel therapeutic applications for this compound, particularly in the field of oncology. This emerging area of research is centered on this compound's function as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).

ENT1 plays a crucial role in the transport of nucleosides across cell membranes and is involved in processes that can impact tumor growth and immunity. By inhibiting ENT1, this compound can modulate the tumor microenvironment in ways that may be therapeutically beneficial.

Detailed Research Findings

A significant focus of recent research has been the potential for this compound to enhance the efficacy of oncolytic virus therapy. nih.govaacrjournals.org Oncolytic viruses are engineered to selectively replicate in and kill cancer cells. nih.govnih.gov Studies have shown that ENT inhibitors like this compound can potentiate the activity of oncolytic herpes simplex virus (oHSV) in killing cancer cells. nih.govaacrjournals.org The proposed mechanism involves the inhibition of ENT1, which is thought to augment the replication of the oncolytic virus within the tumor cells. aacrjournals.org

Research has demonstrated that treatment with this compound can increase the titers of oncolytic viruses in cancer cell lines and in primary human prostate cancer specimens. aacrjournals.org This suggests that combining this compound with oncolytic virus therapy could be a promising strategy to improve treatment outcomes.

Furthermore, the role of ENT1 in antitumor immunity has been a subject of investigation. Studies have shown that inhibiting ENT1 can trigger a potent antitumor immune response. aacrjournals.org This has led to the exploration of this compound and its analogues as potential immunomodulatory agents in cancer therapy.

The promising findings in oncology have spurred the development and evaluation of novel this compound analogues. The goal of this research is to synthesize compounds with improved potency and selectivity for ENT1 and ENT2, which could lead to more effective cancer therapies. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies are being conducted to understand how modifications to the this compound chemical structure affect its ability to inhibit these transporters. nih.gov

The table below provides a summary of the key findings in the novel therapeutic applications of this compound.

Research AreaKey Findings
Oncolytic Virus Therapy This compound enhances the replication of oncolytic herpes simplex virus (oHSV) in cancer cells. nih.govaacrjournals.org
Mechanism in Oncology The therapeutic effect is linked to the inhibition of the equilibrative nucleoside transporter 1 (ENT1). nih.govaacrjournals.orgaacrjournals.org
Immune Response Inhibition of ENT1 by this compound can stimulate a CD8+ T-cell-dependent antitumor immune response. aacrjournals.org
Drug Development Synthesis and evaluation of this compound analogues are underway to develop more potent and selective ENT1/ENT2 inhibitors for cancer therapy. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44N2O10 B1670637 Dilazep CAS No. 35898-87-4

Properties

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O10/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4/h18-21H,7-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZCXCJXTMIDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045425
Record name Dilazep
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35898-87-4, 20153-98-4
Record name Dilazep
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35898-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilazep [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilazep
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dilazep
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILAZEP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8KLC2BD5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Interactions of Dilazep

Equilibrative Nucleoside Transporter (ENT) Inhibition

Dilazep functions by inhibiting the transport of nucleosides across cell membranes, with a particular focus on adenosine (B11128). medchemexpress.comrndsystems.comphysiology.orgoup.com This inhibition is central to its mechanism of action. patsnap.com

This compound effectively blocks the reuptake of adenosine into cells. nih.govmedchemexpress.compatsnap.comrndsystems.comphysiology.orgoup.com This inhibition mechanism prevents adenosine from being transported from the extracellular space into the intracellular environment. nih.gov

By inhibiting the cellular uptake of adenosine, this compound leads to an increase in the concentration of adenosine in the extracellular space. nih.govmedchemexpress.compatsnap.comresearchgate.netphysiology.orgresearchgate.netuniversiteitleiden.nlduke.edu This elevated extracellular adenosine can then interact with various adenosine receptors present on cell surfaces, thereby potentiating endogenous adenosine action. patsnap.comresearchgate.netduke.edu

This compound demonstrates a notable differential potency between the two main equilibrative nucleoside transporter isoforms, ENT1 and ENT2. Research indicates that this compound is significantly more potent in inhibiting hENT1 compared to hENT2. nih.govfrontiersin.orgpolyu.edu.hk Specifically, this compound has been reported to be approximately 502-fold more potent in inhibiting ENT1 than ENT2. frontiersin.orgpolyu.edu.hk

Reported IC50 values for this compound against human ENT1 (hENT1) and human ENT2 (hENT2) highlight this selectivity:

Transporter IsoformIC50 Range (nM)Fold Selectivity (ENT1 vs. ENT2)Reference
hENT118-19502-fold more potent against ENT1 frontiersin.orgpolyu.edu.hkresearchgate.net
hENT29,000-134,000 researchgate.net

These data indicate that this compound is a potent inhibitor of hENT1, with considerably less activity against hENT2. nih.govresearchgate.net

The detailed molecular mechanism of this compound's inhibition of hENT1 has been investigated through molecular dynamics simulations and structural studies. nih.govresearchgate.netwhiterose.ac.uknih.govresearchgate.net

This compound's inhibitory action on hENT1 involves a steric blocking mechanism at the transporter's extracellular gate. nih.govresearchgate.netwhiterose.ac.uknih.govresearchgate.net One of this compound's trimethoxyphenyl rings competitively occupies the orthosteric site of hENT1, mimicking the adenosyl moiety of adenosine. nih.govnih.govresearchgate.net Simultaneously, the other trimethoxyphenyl ring becomes lodged in an opportunistic site near the extracellular side. nih.govnih.govresearchgate.net This dual interaction, involving extensive van der Waals interactions with residues such as N30, M33, M84, P308, and F334, physically prevents the complete occlusion of the extracellular thin gate of the transporter. nih.govwhiterose.ac.uknih.govresearchgate.net The interaction between M33 and P308, in particular, forms a narrow constriction point at the extracellular side, and this compound's binding hinders the proper formation of this gate. frontiersin.orgwhiterose.ac.uk

A key aspect of this compound's inhibitory mechanism is its ability to prevent the crucial conformational transition of hENT1. nih.govresearchgate.netwhiterose.ac.uknih.govresearchgate.net The transport cycle of hENT1 involves transitions from an outward-open state to a metastable occluded state, which are primarily driven by movements in transmembrane helices TM1, TM2, TM7, and TM9. nih.govnih.govresearchgate.net By binding to the transporter, this compound disrupts the local induced-fit action within the substrate binding cavity and sterically hinders these inward contractive movements of the transmembrane domains. nih.govnih.govresearchgate.net This prevention of the outward-open to outward-occluded conformational transition effectively blocks the entire transport cycle of the protein, thereby exhibiting significant inhibitory activity. nih.govresearchgate.netnih.govresearchgate.net

Detailed Molecular Mechanisms of ENT1 Inhibition

Competitive Binding at the Orthosteric Site

One of the key mechanisms by which this compound inhibits nucleoside transport is through competitive binding at the orthosteric site of hENT1. guidetopharmacology.orguni.lusketchfab.com This site, located within the central cavity of the transporter, is where endogenous nucleosides like adenosine typically bind. uni.lu Specifically, one of this compound's trimethoxyphenyl rings mimics the adenosyl moiety of endogenous adenosine, allowing it to competitively occupy this crucial binding pocket. guidetopharmacology.orguni.lusketchfab.com Research indicates that residues such as Gln158 are important for binding within this shared orthosteric site. uni.lu

Allosteric Regulation through Opportunistic Site Occupation

Beyond competitive binding, this compound also exhibits allosteric regulation by occupying an "opportunistic site" located near the extracellular side of hENT1. guidetopharmacology.orguni.lusketchfab.com This secondary binding is critical for its potent inhibitory activity. guidetopharmacology.org The occupation of this opportunistic site, involving extensive van der Waals interactions with residues including N30, M33, M84, P308, and F334, prevents the complete occlusion of a critical "thin gate" within the transporter. guidetopharmacology.orgsketchfab.com This distinct allosteric mechanism contributes significantly to this compound's inhibitory characteristics. guidetopharmacology.orgsketchfab.com

Disruption of Local Induce-Fit Action in Substrate Binding Cavity

This compound's molecular interactions lead to the disruption of the local induce-fit action within the substrate binding cavity of hENT1. guidetopharmacology.orgsketchfab.com The induced-fit model posits that an enzyme's active site, or in this case, a transporter's binding cavity, undergoes conformational changes upon substrate binding to achieve an optimal fit for catalysis or transport. By occupying both the orthosteric and opportunistic sites, this compound effectively blocks these necessary conformational rearrangements, thereby preventing the normal transport cycle of hENT1. guidetopharmacology.orgsketchfab.com

Inhibition of Inward Contractive Movements of Transmembrane Helices

A further aspect of this compound's inhibitory mechanism involves hindering the inward contractive movements of the transmembrane helices (TMs) of hENT1. guidetopharmacology.org The functional conformational transitions of hENT1, which are essential for nucleoside transport, are primarily driven by specific transmembrane helices, notably TM1, TM2, TM7, and TM9. guidetopharmacology.orgsketchfab.com By impeding these movements, this compound effectively breaks the transport cycle, preventing the transporter from transitioning from an outward-open to a metastable occluded state, which is necessary for substrate translocation. guidetopharmacology.orgsketchfab.com

Comparison with Other Nucleoside Transport Inhibitors (e.g., Dipyridamole (B1670753), Nitrobenzylthioinosine)

This compound is one of several known nucleoside transport inhibitors, with dipyridamole and nitrobenzylthioinosine (NBMPR) being other prominent examples. While they share the common goal of inhibiting nucleoside transport, their specific mechanisms and potencies can differ.

Dipyridamole: Dipyridamole is also a nucleoside transport inhibitor that affects both equilibrative nucleoside transporter 1 (ENT1) and equilibrative nucleoside transporter 2 (ENT2). Similar to this compound, it increases extracellular adenosine levels by inhibiting its reuptake. Beyond nucleoside transport inhibition, dipyridamole also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and a subsequent blockade of platelet aggregation. Both this compound and dipyridamole are considered non-selective ENT1 inhibitors. However, this compound is generally more potent than dipyridamole in inhibiting adenosine uptake. Studies have shown that this compound has a significantly higher affinity for hENT1, with a reported Ki value of approximately 0.41 nM, compared to dipyridamole's Ki of around 14 nM. Furthermore, species-specific differences in sensitivity to inhibition by these compounds have been observed.

Nitrobenzylthioinosine (NBMPR): NBMPR, also known as S-(4-nitrobenzyl)-6-thioinosine, is a potent and selective ENT1 inhibitor often utilized as a research tool. Chemically, NBMPR is distinct from this compound. While both NBMPR and this compound interact with hENT1, structural comparisons reveal that they share the orthosteric site within the central cavity of the transporter but engage distinct opportunistic sites for their inhibitory actions. uni.lu Mutations at the shared orthosteric site have been shown to disrupt NBMPR binding. uni.lu Although this compound appears to compete with NBMPR for binding to high-affinity sites under equilibrium conditions, research suggests that they bind to closely associated rather than identical sites on the nucleoside transporter. This compound has also been observed to decrease the dissociation rate of NBMPR from its binding site. Unlike this compound and dipyridamole, hENT2 is insensitive to NBMPR.

The following table summarizes the binding affinities (Ki values) of this compound and Dipyridamole for hENT1:

CompoundTargetKi (nM)Reference
This compoundhENT10.41
DipyridamolehENT114

Adenosine Receptor Mediated Effects

This compound's primary mechanism of action, the inhibition of nucleoside transport, leads to significant downstream effects mediated by endogenous adenosine.

Potentiation of Endogenous Adenosine Action at Adenosine Receptors (e.g., A1R)

As an adenosine reuptake inhibitor, this compound increases the extracellular concentrations of endogenous adenosine. wikipedia.org This elevated extracellular adenosine then potentiates its action at various adenosine receptors, including the A1 adenosine receptor (A1R). This potentiation is responsible for several physiological effects, notably vasodilation. Experimental evidence supports this, showing that this compound's vasodilating effect is mediated by adenosine, as it can be blocked by adenosine receptor antagonists such as 8-phenyltheophylline (B1204217). Furthermore, this compound has been shown to normalize diabetes-induced glomerular hyperfiltration, at least in part, through the activation of adenosine A2a receptors.

Modulation of Receptor-Mediated Vasodilation

This compound's vasodilatory action is primarily mediated by its ability to increase extracellular adenosine levels ebi.ac.ukmedchemexpress.compatsnap.comwikipedia.orgoup.comnih.gov. By inhibiting the reuptake of adenosine, this compound enhances the concentration of this endogenous nucleoside in the extracellular space, allowing it to interact more effectively with adenosine receptors located on various cell types, particularly within the cardiovascular system patsnap.com.

Studies have demonstrated that this compound-induced vasodilation is dependent on adenosine. For instance, administration of adenosine receptor antagonists, such as 8-phenyltheophylline, has been shown to abolish the vasodilatory effect of this compound in vivo medchemexpress.comnih.gov. In the renal microcirculation, adenosine, augmented by this compound, exhibits a biphasic effect on cortical nephron arterioles: an initial vasoconstriction mediated by A1 adenosine receptors, followed by a later vasodilation through A2 adenosine receptor activation ebi.ac.uk. This suggests a complex regulatory role of adenosine in microvascular tone, which this compound potentiates.

Role of Adenosine Receptors in Antiplatelet and Antithrombotic Effects

This compound's antiplatelet activity is largely attributed to its capacity to elevate extracellular adenosine levels amegroups.cn. Adenosine is known to inhibit platelet aggregation by activating A2A and A2B receptors on platelets, which subsequently leads to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) ahajournals.org.

Furthermore, this compound has been shown to inhibit tissue factor (TF) expression on monocytes, particularly when induced by immunoglobulin G (IgG) from patients with antiphospholipid syndrome (APS) amegroups.cn. This inhibitory effect on monocyte TF activity is dose-dependent and can be counteracted, at least in part, by adenosine receptor antagonists like theophylline (B1681296), indicating the involvement of adenosine receptor pathways amegroups.cn. Beyond its effects on TF expression, this compound also reduces platelet aggregation and thromboxane (B8750289) B2 (TXB2) formation. This reduction is thought to occur through the impairment of arachidonic acid release from platelet membrane phospholipids (B1166683) and a decreased conversion of the released arachidonic acid to TXA2 nih.gov.

Interactions with Other Receptor Systems and Ion Channels

While adenosine potentiation is central to this compound's mechanism, the compound also exhibits interactions with other receptor systems and ion channels, particularly at higher concentrations.

Weak Calcium Channel Antagonistic Activity at Higher Concentrations

This compound is characterized as a weak calcium antagonist nih.govkarger.comontosight.aiontosight.ainih.govresearchgate.net. Research indicates that this compound can inhibit extracellular Ca2+ influx in cultured human endothelial cells in a concentration-dependent manner nih.gov. In histamine-stimulated endothelial cells, this compound demonstrated an IC50 of 16 µM for inhibiting the sustained elevation of cytosolic Ca2+ nih.gov. This effect on calcium influx is distinct from its adenosine-mediated actions and becomes more apparent at higher concentrations (e.g., 1-10 µM) oup.comnih.gov. Compared to more potent calcium channel blockers like nifedipine, verapamil, or diltiazem, this compound's calcium entry blocking activity is significantly weaker nih.gov.

The following table summarizes the inhibitory concentration of this compound on histamine-stimulated cytosolic Ca2+ increase:

CompoundIC50 (µM)Effect
This compound16Inhibits sustained elevation of cytosolic Ca2+ nih.gov
Diltiazem58Inhibits sustained elevation of cytosolic Ca2+ nih.gov

Interaction with Alpha-Adrenoceptors

This compound's interaction with alpha-adrenoceptors has been investigated, revealing nuanced effects depending on the adrenoceptor subtype and experimental conditions.

Radioligand-binding studies suggest that this compound is an extremely weak antagonist of α1-adrenoceptors nih.govkarger.com. In in vivo experiments using pithed rats, this compound (at doses of 10-100 mg/kg intravenously) showed minimal influence on vasoconstriction induced by the selective stimulation of postsynaptic α1-adrenoceptors with methoxamine (B1676408) nih.govkarger.com. However, it has been observed that this compound can counteract vasoconstriction evoked by the stimulation of postsynaptic α1-adrenoceptors with the selective agonist B-HT 920, and this antagonism was found to be noncompetitive nih.govkarger.com. This suggests that while direct binding affinity to α1-adrenoceptors may be low, this compound can still interfere with their function through an indirect or noncompetitive mechanism, possibly related to its weak calcium antagonistic properties nih.govkarger.com.

For α2-adrenoceptors, radioligand-binding studies have concluded that this compound possesses no measurable affinity nih.govkarger.com. Despite this lack of direct affinity, in vivo studies in pithed rats demonstrated that this compound (10-100 mg/kg) could noncompetitively counteract the vasoconstriction induced by the selective α2-adrenoceptor agonist B-HT 920 nih.govkarger.com. This observed antagonism, in the absence of significant direct receptor binding, implies an indirect mechanism for its effect on α2-adrenoceptor-mediated responses, potentially linked to its other pharmacological actions such as calcium channel modulation nih.govkarger.com.

Other Identified Cellular and Biochemical Mechanisms

Beyond its primary role as an adenosine uptake inhibitor, this compound exhibits several other crucial cellular and biochemical mechanisms that contribute to its therapeutic effects, particularly in conditions involving ischemia and reperfusion injury. These mechanisms include the inhibition of phospholipase activation, suppression of lipid peroxidation, and a membrane-stabilizing action on erythrocytes.

Inhibition of Phospholipase Activation in Reperfused Heart Mitochondria

This compound has been shown to inhibit the activation of phospholipases in reperfused heart mitochondria, a mechanism critical in preventing mitochondrial dysfunction and associated cardiac damage. Studies conducted in adult mongrel dogs demonstrated that pretreatment with this compound significantly reduced the incidence of reperfusion arrhythmia in a dose-dependent manner (from 31% in control to 9% at 1 mg/kg) nih.gov.

In cases where arrhythmia occurred, functional deterioration of mitochondria from reperfused areas was observed, accompanied by an increase in free fatty acids and a decrease in phospholipids within these mitochondria nih.gov. In vitro experiments further elucidated this mechanism, showing that this compound inhibited the release of myristic acid by both phospholipase A2 (PLase A2) and phospholipase C (PLase C) in a concentration-dependent manner, using L-alpha-dimyristoyl phosphatidylcholine as a substrate nih.gov. These findings suggest that this compound's beneficial effects against reperfusion injury are partly attributable to its ability to inhibit phospholipase activity, thereby preventing the decomposition of mitochondrial membrane phospholipids that leads to mitochondrial dysfunction nih.gov.

Table 1: Effect of this compound Pretreatment on Reperfusion Arrhythmia Incidence in Dogs

This compound Dose (mg/kg)Incidence of Reperfusion Arrhythmia (%)
Control31
0.524
19

Inhibition of Lipid Peroxidation

This compound has demonstrated the ability to inhibit lipid peroxidation, a process involving oxidative degradation of lipids that can lead to cellular damage. It has been observed to suppress lipid peroxidation induced by cerebral ischemia and reperfusion medchemexpress.comguidechem.com. In experimental models of cerebral ischemia, this compound was found to prevent the increase in cerebral water content and chemiluminescence values, both indicators of lipid peroxidation and free radical reactions . This suggests that the suppression of lipid peroxidation contributes to this compound's protective effects against cerebral injury .

However, some research presents a nuanced view. In studies involving isolated perfused rat hearts exposed to hydrogen peroxide (H2O2), while this compound attenuated H2O2-induced mechanical and metabolic derangements, it did not modify the tissue malondialdehyde level, a common marker of lipid peroxidation nih.gov. This indicates that in certain contexts, this compound's protective actions may not be solely mediated by the reduction of lipid peroxidation nih.gov. Conversely, in glycoxidized low-density lipoprotein (LDL)-stimulated human endothelial cells, this compound exhibited antioxidative activity, as measured by its effect on lipid peroxidation and lyso-phosphatidylcholine content in LDL nih.gov.

Membrane Stabilizing Action on Erythrocytes

This compound exerts a membrane-stabilizing action on erythrocytes, which is believed to contribute to its therapeutic benefits, particularly in conditions like thalassemia thaiscience.info. This stabilizing effect is thought to enhance hemoglobin levels by improving the deformability of thalassemic erythrocytes and reducing their destruction, thereby increasing their lifespan thaiscience.info.

Experimental evidence from rat erythrocytes indicates that this compound protects the erythrocyte membrane from damage induced by amphiphilic substances such as palmitoyl-L-carnitine (PAL-CAR) or palmitoyl (B13399708) 1-alpha-lysophosphatidylcholine (PAL-LPC), which are known to cause hemolysis nih.govresearchgate.net. This compound attenuated the hemolysis induced by these amphiphiles in a concentration-dependent manner nih.govresearchgate.net. Importantly, this protective effect was found to be independent of the prevention of micelle formation by these amphiphiles or protection against osmotic imbalance (hypotonic hemolysis) nih.govresearchgate.net. This suggests a direct stabilizing effect on the erythrocyte membrane structure itself nih.govresearchgate.net.

Table 2: Effect of this compound on Hemolysis Induced by Amphiphiles in Rat Erythrocytes

AmphiphileThis compound Concentration (µM)Effect on Hemolysis
PAL-CAR1, 10, 100Attenuated
PAL-LPC1, 10, 100Attenuated

Pharmacological Effects and Therapeutic Potential in Experimental Models

Cardiovascular System Research

Dilazep has been the subject of various experimental studies to elucidate its effects on the cardiovascular system. Research has particularly focused on its vasodilatory properties and the subsequent impact on coronary and systemic hemodynamics.

Experimental models have demonstrated that this compound exerts a significant vasodilating action on both the coronary and systemic arterial beds karger.com. This effect is considered a direct relaxing action on the vascular smooth muscle karger.com.

Studies have consistently shown that this compound induces potent coronary vasodilation, leading to a significant increase in coronary blood flow nih.govnih.gov. In experimental settings with anesthetized open-chest dogs, this compound caused a marked and sustained increase in coronary blood flow karger.com. This vasodilatory effect is also linked to the drug's ability to potentiate the effects of adenosine (B11128), a known coronary vasodilator, particularly during periods of ischemia nih.gov. Research suggests that this compound enhances the vasodilatory action of both exogenous and endogenous adenosine nih.gov.

Table 1: Effect of this compound on Coronary Blood Flow and Related Parameters

Parameter Observation Experimental Model Source
Coronary Blood Flow Significantly increased Anginal patients nih.gov
Coronary Blood Flow Marked and sustained increase Open-chest anesthetized dogs karger.com
Coronary Vasodilation Potent vasodilating action Anginal patients nih.gov

A primary mechanism behind this compound's cardiovascular effects is its ability to reduce vascular resistance. In human studies involving patients undergoing cardiac catheterization, intravenous administration of this compound resulted in a marked reduction of coronary resistance nih.gov. One study quantified this as a drop from 1.0 to 0.5 mm Hg x min x ml-1 nih.gov. Similarly, oral administration in anginal patients led to a 42% reduction in coronary resistance nih.gov.

In addition to its effects on the coronary circulation, this compound also reduces total systemic vascular resistance karger.comnih.gov. In one study with anginal patients, systemic vascular resistance decreased from 1666 ± 348 to 1367 ± 312 dyn x sec x cm-5 following oral administration nih.gov. This suggests a direct relaxing action on systemic vascular smooth muscle karger.com.

Table 2: this compound's Effect on Vascular Resistance

Parameter Before this compound After this compound Percent Reduction Experimental Model Source
Coronary Resistance 1.0 mm Hg x min x ml-1 0.5 mm Hg x min x ml-1 50% Human patients nih.gov
Coronary Resistance - - 42% Anginal patients nih.gov

Direct measurement through quantitative angiography has confirmed that this compound increases the physical diameter of coronary arteries. In studies with patients evaluated for chest pain, a 23% increase in coronary diameter was observed following this compound administration nih.gov. Another study in anginal patients reported a similar increase in mean coronary arterial diameter, ranging from 22% to 25% nih.gov.

Vasodilatory Effects

Lack of Impairment on Kidney, Liver, and Spleen Perfusion

Experimental studies in rat models have investigated the effects of this compound on renal microcirculation. Systemic administration of this compound was found to dilate postglomerular arterioles. This action on the renal vasculature resulted in a decrease in the glomerular filtration rate, while renal plasma flow was unaltered. Consequently, the filtration fraction showed a tendency to decrease. While renal vascular resistance was reduced, the change was not reported as statistically significant.

In micropuncture experiments, the intraluminal application of this compound to single nephrons attenuated the tubuloglomerular feedback mechanism, which points to afferent arteriolar vasodilatation. This suggests that the augmented levels of extracellular adenosine, resulting from this compound's blockade of cellular uptake, lead to the dilation of glomerular vessels at both the afferent and efferent sites.

Table 1: Effects of Systemic this compound Administration on Renal Hemodynamics in Rats

Parameter Effect
Systemic Blood Pressure Decreased
Glomerular Filtration Rate (GFR) Decreased
Renal Plasma Flow Unaltered
Filtration Fraction Tendency to decrease
Renal Vascular Resistance Reduced (not statistically significant)

Anti-Ischemic Properties

In isolated, perfused working rat hearts subjected to ischemia, the condition led to a decrease in mechanical function and tissue levels of adenosine triphosphate and creatine phosphate, alongside an increase in lactate (B86563) and free fatty acids. nih.gov The administration of this compound demonstrated the ability to attenuate these metabolic changes that are induced by ischemia. nih.gov

This compound has shown protective effects against ischemic damage in various experimental models. Studies indicate that it attenuates ischemia-induced myocardial damage. nih.gov Furthermore, research on the blood-brain barrier (BBB) in rats demonstrated that this compound can prevent ischemic damage. bohrium.com In a model of 3.5 hours of ischemia followed by 2 hours of reflow, which typically causes significant extravasation of Evans blue dye into the brain, continuous intravenous infusion of this compound dose-dependently reduced this increase in dye content, indicating prevention of BBB disruption. bohrium.com

The protective capacity of this compound extends to injuries that occur during the reperfusion phase following an ischemic event. In experimental models, this compound has been shown to attenuate reperfusion-induced myocardial damage. nih.gov It provides effective myocardial protection against damage following acute ischemia and reperfusion. tno-pharma.com This protective effect is partly attributed to its ability to prevent abnormal calcium accumulation in myocardial cells during reperfusion. tno-pharma.com Studies in rats also suggest that this compound prevents ischemia and reperfusion-induced disruption of the blood-brain barrier, which may contribute to a reduction in brain edema. bohrium.com

Research on isolated, working rat hearts suggests that the anti-ischemic action of this compound is not primarily due to coronary vasodilation. nih.gov Instead, it is likely attributable to a decrease in cardiac mechanical function. nih.gov In the pre-ischemic heart, this compound at concentrations of 5 or 10 microM decreased cardiac mechanical function without affecting coronary flow. nih.gov This reduction in mechanical function is thought to produce an energy-sparing effect, which contributes to its protective action against ischemia. nih.gov These concentrations accelerated the recovery of mechanical function and coronary flow during the subsequent reperfusion phase. nih.gov

Table 2: Effect of this compound Concentration on Cardiac Mechanical Function and Ischemia Recovery in Isolated Rat Hearts

This compound Concentration Effect on Pre-Ischemic Mechanical Function Effect on Post-Ischemic Mechanical Function Recovery
1 microM No decrease No restoration
5 microM Decreased Accelerated recovery

Effects on Cardiac Function and Hemodynamics

In human studies involving cardiac catheterization, intravenous administration of this compound demonstrated significant effects on coronary and systemic hemodynamics. The compound exerts a powerful dilating action on the coronary vasculature. researchgate.net This was evidenced by a marked reduction of coronary resistance and a substantial increase in coronary diameter. researchgate.net

Simultaneously, this compound was found to reduce total systemic resistance. researchgate.net Despite these pronounced effects on vascular resistance, only minimal or insignificant changes were observed in heart rate and aortic pressure. researchgate.net Furthermore, there was no appreciable increase in myocardial oxygen consumption or cardiac work. researchgate.net In isolated rat heart experiments, this compound was also noted to decrease cardiac mechanical function. nih.gov

Table 3: Hemodynamic Effects of Intravenous this compound in Humans

Parameter Observation
Coronary Resistance Marked reduction (0.5 vs 1.0 mm Hg X min X ml-1)
Aortic-Coronary Sinus Oxygen Difference Marked reduction (4.6 vs 12.3 vol%)
Coronary Diameter 23% increase
Total Systemic Resistance Reduced
Heart Rate Minimal or insignificant change
Aortic Pressure Minimal or insignificant change
Myocardial Oxygen Consumption No appreciable increase

Hemostatic and Anti-inflammatory Research

Table 3: Inhibitory Effects of this compound on Platelet Aggregation
Inducing AgentEffect of this compound
Adenosine Diphosphate (ADP)Inhibition
Adrenaline (Epinephrine)Inhibition
CollagenInhibition

Based on in vitro studies of human platelets. nih.gov

Antithrombotic Effects in Experimental Animal Models

This compound has demonstrated notable antithrombotic properties in various animal models. Research has shown its ability to interfere with the processes of platelet accumulation and fibrin formation, which are critical steps in the development of thrombi.

In a study involving rabbits with induced aortic injury, morphological analysis revealed that pretreatment with this compound significantly reduced the amount of adhered and aggregated platelets on the exposed subendothelial surface compared to control subjects nih.gov. Furthermore, the formation of fibrin within the mural thrombi was notably sparser in the this compound-treated group nih.gov. These findings indicate that this compound has a definitive inhibitory effect on the early stages of mural thrombogenesis following endothelial denudation nih.gov.

Studies on the fibrinolytic system have further elucidated this compound's mechanism of action. In ex vivo experiments using guinea pigs, rabbits, and dogs, administration of this compound led to an enhancement of fibrinolytic activity in the blood. nih.gov Specifically, it was observed to increase the levels of plasminogen activator, a key enzyme in the breakdown of blood clots, without altering plasminogen levels nih.gov. This effect was dose-dependent and observed across the different animal species studied nih.gov.

Table 1: Observed Antithrombotic Effects of this compound in Animal Models

Experimental Model Key Findings Reference
Rabbit Aortic Injury Model Significantly less platelet adhesion and aggregation; Sparse fibrin formation in mural thrombi. nih.gov

Inhibition of Tissue Factor Expression in Endothelial Cells and Monocytes

This compound has been shown to inhibit the expression of Tissue Factor (TF), a primary initiator of the coagulation cascade, in both endothelial cells and monocytes. nih.govashpublications.org This inhibitory action contributes to its antithrombotic potential by targeting the procoagulant activity of these vascular cells. nih.govashpublications.orgresearchgate.net

In studies using human umbilical vein endothelial cells (HUVECs), this compound effectively inhibited TF activity induced by various stimulants, including tumor necrosis factor-alpha (TNF-α), thrombin, and phorbol (B1677699) 12-myristate 13-acetate (PMA), in a dose-dependent manner. nih.govashpublications.org At higher concentrations, TF activity was reduced to approximately 10% of the stimulated level nih.gov. This compound was also found to block the expression of TF antigen on the surface of HUVECs nih.govashpublications.org.

The mechanism of inhibition appears to depend on the stimulant. This compound significantly decreased the expression of TF mRNA induced by thrombin or PMA, suggesting a blockage at the transcriptional level nih.govashpublications.org. However, it did not decrease TF mRNA expression induced by TNF-α, indicating that the inhibition occurs at a post-transcriptional level in this context nih.govashpublications.org. A similar post-transcriptional inhibition of TF expression was observed in monocytes stimulated with IgG from patients with antiphospholipid syndrome amegroups.cnnih.gov.

This inhibitory effect is, at least in part, mediated by its adenosine-potentiating activity, as the effect was partially counteracted by an adenosine receptor antagonist nih.govashpublications.orgamegroups.cn.

Table 2: this compound's Inhibition of Tissue Factor (TF) Expression

Cell Type Stimulant Effect on TF Activity Effect on TF mRNA Probable Level of Inhibition
Endothelial Cells (HUVECs) TNF-α Inhibited No significant decrease Post-transcriptional
Endothelial Cells (HUVECs) Thrombin Inhibited Significantly decreased Transcriptional
Endothelial Cells (HUVECs) PMA Inhibited Significantly decreased Transcriptional
Monocytes TNF-α Inhibited Not specified Not specified

Cytoprotective and Antioxidant Effects on Endothelial Cells

Beyond its antithrombotic actions, this compound is recognized for exerting cytoprotective and antioxidant effects on endothelial cells ashpublications.orgamegroups.cn. Experimental evidence demonstrates its ability to protect these cells from oxidant-induced injury.

In a study using cultured pulmonary artery endothelial cells, this compound showed a significant protective effect against injury derived from hydrogen peroxide nih.gov. While hydrogen peroxide treatment decreased cellular metabolic activity (measured by MTT formazan formation) in a time- and dose-dependent manner, the presence of this compound significantly suppressed this decrease nih.gov. This suggests that this compound can guard against challenges from intracellular oxidants. Furthermore, the enhanced procoagulant activity of the injured cells was also significantly inhibited by this compound nih.gov.

These findings indicate that this compound's therapeutic potential may extend to protecting the vascular endothelium from oxidative stress, a key factor in the pathogenesis of various cardiovascular diseases.

Anti-inflammatory Effects (e.g., decreased LPS-induced nitric oxide and TNF-alpha synthesis)

This compound exhibits anti-inflammatory properties, notably by suppressing the production of key inflammatory mediators. Research has focused on its effects in cellular models of inflammation, particularly those induced by lipopolysaccharide (LPS), a component of bacterial cell walls.

In a study using RAW 264.7 macrophage cells, this compound was found to suppress the production of nitric oxide (NO) and the expression of TNF-alpha mRNA following stimulation with LPS. nih.gov The suppression of NO synthesis by this compound appears to be linked to its inhibition of TNF-alpha expression nih.gov. This is supported by the observation that an inducible NO synthase inhibitor suppressed NO production but did not affect TNF-alpha mRNA expression nih.gov. The mechanism may involve adenosine receptors, as an adenosine antagonist was shown to restore the LPS-stimulated NO synthesis that had been suppressed by this compound nih.gov.

Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

Mediator Effect of this compound Proposed Mechanism Reference
Nitric Oxide (NO) Suppressed production Inhibition of TNF-alpha expression via adenosine receptors nih.gov

Renal System Research

Anti-albuminuric Effects

This compound has been investigated for its potential to reduce albuminuria, the presence of excess albumin in the urine, which is a marker of kidney disease.

In a study involving normotensive patients with autosomal dominant polycystic kidney disease (ADPKD) and microalbuminuria, a six-month treatment with this compound resulted in a significant reduction in urinary albumin excretion (UAE) nih.gov. The mean UAE in the treatment group decreased from 130 +/- 52 to 46 +/- 26 microg/min nih.gov. In contrast, no significant changes in UAE were observed in the placebo group or in a group of hypertensive ADPKD patients treated with this compound nih.gov. This suggests that this compound may be particularly effective in reducing albuminuria in normotensive ADPKD patients nih.gov.

Research in animal models of diabetic nephropathy supports these findings. In spontaneous diabetic Chinese hamsters, this compound administration significantly suppressed the increase in urinary protein excretion compared to untreated diabetic animals, without affecting blood pressure or glucose levels nih.gov. The proposed mechanism for this effect is the preservation of the charge barrier of the glomerulus, as this compound treatment prevented the reduction of anionic sites in the glomerular basement membrane observed in untreated diabetic animals nih.gov.

Favorable Effects on Erythrocytes in Urine

Long-term treatment with this compound has been associated with positive outcomes regarding the presence of erythrocytes (red blood cells) in the urine, a condition known as hematuria.

A 5-year surveillance study of patients with IgA nephropathy treated with this compound reported favorable improvement effects on erythrocytes in urine researchgate.net. According to the study's assessment, 22.6% of the patients were considered "improved," and a total of 50.0% were rated as "slightly improved or better" in this regard researchgate.net. These results suggest that long-term administration of this compound can have a beneficial effect on urinary findings in patients with certain chronic kidney diseases researchgate.net.

Maintenance of Renal Function

Experimental studies in animal models suggest that this compound may contribute to the maintenance of renal function primarily through its influence on renal hemodynamics. In anesthetized dogs, the intrarenal arterial infusion of this compound at a dose of 1 microgram/kg/min led to an increase in renal blood flow without altering systemic arterial blood pressure. This renal vasodilation was shown to be mediated by endogenous adenosine, as the effect was completely inhibited by the adenosine receptor antagonist 3-isobutyl-1-methyl-xanthine (IBMX). nih.gov The mechanism appears to be independent of the renal renin-angiotensin system. nih.gov

In anesthetized rats, systemic administration of this compound (0.3 mg/kg + 0.3 mg/kg/h i.v.) resulted in a decrease in both systemic blood pressure and glomerular filtration rate (GFR), while renal plasma flow remained unchanged. nih.gov This led to a tendency for the filtration fraction to decrease. nih.gov While renal vascular resistance was reduced, the change was not statistically significant. nih.gov Interestingly, when this compound was applied directly into the tubular lumen of single nephrons, it attenuated the tubuloglomerular feedback (TGF) response, suggesting afferent arteriolar vasodilation. nih.gov This effect was reversed by an adenosine A2 receptor antagonist, indicating that the augmented extracellular adenosine resulting from this compound's inhibition of cellular uptake dilates both afferent and efferent glomerular arterioles, likely through the activation of A2 receptors. nih.gov

These findings suggest that this compound's vasodilatory action in the kidney, mediated by the potentiation of endogenous adenosine, can influence renal microcirculation and function.

Table 1: Effects of Systemic and Intraluminal this compound on Renal Hemodynamics in Rats

Administration Route This compound Concentration/Dose Effect on Systemic Blood Pressure Effect on Glomerular Filtration Rate (GFR) Effect on Renal Plasma Flow Effect on Tubuloglomerular Feedback (TGF)
Systemic (i.v.) 0.3 mg/kg + 0.3 mg/kg/h Decreased Decreased Unaltered No significant effect
Intraluminal 10⁻⁶ mol/l - - - Attenuated
Intraluminal 10⁻⁵ mol/l - - - Attenuated
Intraluminal 10⁻⁴ mol/l - - - Attenuated

Neurological Research

Cerebral Vasodilating Action

The vasodilating properties of this compound extend to the cerebral vasculature. Its mechanism of action is linked to its ability to inhibit adenosine uptake, thereby potentiating the effects of endogenous adenosine. nih.gov In experimental models, the administration of this compound has been shown to induce vasodilation that is mediated through adenosine receptors. nih.gov A study in cats demonstrated that this compound administration significantly reduced systemic arterial blood pressure and increased superior mesenteric arterial conductance. nih.gov The vasodilatory effect of this compound was blocked by the adenosine receptor antagonist 8-phenyltheophylline (B1204217) (8-PT), providing evidence that its action is mediated by adenosine. nih.gov This mechanism suggests that this compound can induce cerebral vasodilation by augmenting the local concentration of adenosine, a known potent vasodilator in the brain.

Potential Prevention of Ischemic Cerebral Injury

In addition to its vasodilatory effects, this compound has shown potential in preventing ischemic cerebral injury in experimental settings. A study in rats investigated the effect of this compound on the disruption of the blood-brain barrier (BBB) induced by ischemia and reperfusion. Continuous intravenous infusion of this compound during cerebral ischemia demonstrated a dose-dependent reduction in the extravasation of Evans blue dye, an indicator of BBB disruption. A significant reduction was observed at a dose of 3 mg/kg/h. This suggests that this compound can prevent ischemic damage to the BBB, which may in turn contribute to a reduction in brain edema associated with ischemic events.

Table 2: Effect of Intravenous this compound on Ischemia-Reperfusion-Induced Blood-Brain Barrier Disruption in Rats

Treatment Group This compound Dose (i.v.) Evans Blue Dye Content in Brain (µg/g tissue)
Sham - ~2
Ischemia + Reperfusion (Control) - ~12
Ischemia + Reperfusion + this compound 3 mg/kg/h Significantly reduced vs. Control

Analgesic Effects in Pain Models (via modified analogues)

While this compound itself is not primarily characterized as an analgesic, research into structurally related compounds has revealed potential analgesic properties. A study focused on novel 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives, which share a core structure with this compound, investigated their analgesic effects in animal models. mdpi.com The analgesic activity was evaluated using the tail flick and hot plate methods. mdpi.com Among the synthesized derivatives, compound 2d (a ketone derivative) and compound 2b (an amide derivative) exhibited the highest analgesic activity. mdpi.com These findings suggest that modification of the this compound chemical scaffold could lead to the development of new compounds with significant analgesic potential.

Table 3: Analgesic Activity of Modified this compound Analogues in the Tail-Flick Test

Compound Chemical Modification Analgesic Effect (Maximum Possible Effect %)
2a Chlorobenzyl derivative No pronounced effect (<10%)
2b Amide derivative High activity
2c Fluorophenylacetamide derivative No pronounced effect (<10%)
2d Ketone derivative High activity
3b - No pronounced effect (<10%)

Hematological Research

Improvement of Deformability of Thalassemic Erythrocytes

In the context of hematological research, this compound has been investigated for its potential to improve the properties of erythrocytes, particularly in the context of thalassemia. While direct experimental data on the deformability of thalassemic erythrocytes is limited, clinical studies in patients with beta-thalassemia/hemoglobin E have shown that treatment with this compound can lead to a significant decrease in the requirement for blood transfusions and a statistically significant increase in hemoglobin levels. nih.govnih.gov These clinical outcomes may indirectly suggest an improvement in erythrocyte function and survival.

More direct evidence of this compound's effect on red blood cells comes from a study on the shape of human erythrocytes stored in a CPD-solution. The study, using a scanning electron microscope, observed the transformation of discocytes to echinocytes in cold-stored blood. nih.gov this compound, at concentrations of 100-500 µmol/l, was found to slow down the appearance of echinocytes and inhibit this shape transformation. nih.gov This membrane-stabilizing effect could be a potential mechanism for improving the deformability and lifespan of the fragile erythrocytes found in thalassemia.

Oncology and Antiviral Research

This compound, a compound traditionally recognized for its vasodilatory properties, has been the subject of investigation in oncology and antiviral research. Experimental models have revealed its potential to modulate the therapeutic efficacy of existing treatments and to influence viral replication and latency. This section explores the multifaceted roles of this compound in these experimental contexts.

Modulation of Therapeutic Index of Nucleoside Antimetabolites in Cancer Chemotherapy

This compound is a potent inhibitor of the equilibrative transport of nucleosides, a characteristic that presents pharmacological potential for altering the therapeutic index of nucleoside antimetabolites used in cancer chemotherapy. aacrjournals.org Nucleoside antimetabolites are a class of chemotherapy drugs that interfere with DNA and RNA synthesis, thereby halting the proliferation of cancer cells. longdom.orgclevelandclinic.org The transport of these drugs into cells is a critical factor in their efficacy.

Research has demonstrated that this compound, by inhibiting nucleoside transporters, can modulate the uptake of these chemotherapeutic agents. A study comparing this compound with other transport inhibitors, such as Nitrobenzylthioinosine and Dipyridamole (B1670753), revealed its ability to reduce the toxicity of the nucleoside antimetabolite Tubercidin (B1682034) towards normal human bone marrow progenitor cells (CFU-GEMM, BFU-E, CFU-GM). aacrjournals.org In these experimental models, pretreatment with this compound followed by simultaneous administration with Tubercidin resulted in a significant reduction in toxicity against these normal hematopoietic progenitors. aacrjournals.org This protective effect is attributed to the inhibition of Tubercidin uptake via the equilibrative nucleoside transport system. aacrjournals.org These findings suggest that this compound could potentially be used to protect normal cells from the cytotoxic effects of nucleoside antimetabolites, thereby improving the therapeutic index of these cancer drugs.

InhibitorCell TypeEffect on Tubercidin Toxicity
This compound Normal Human Bone Marrow ProgenitorsReduction of toxicity
NitrobenzylthioinosineNormal Human Bone Marrow ProgenitorsReduction of toxicity
DipyridamoleNormal Human Bone Marrow ProgenitorsReduction of toxicity

Amplification of Oncolytic Herpes Simplex Virus-1 (oHSV-1) Replication in Tumor Cells

Oncolytic viruses, such as the Herpes Simplex Virus-1 (oHSV-1), are engineered to selectively replicate within and destroy cancer cells while leaving normal cells unharmed. aacrjournals.orgnih.gov A significant challenge in oncolytic virotherapy is the limited replication and spread of the virus within the tumor. aacrjournals.orgelsevierpure.com High-throughput screening of bioactive compounds identified this compound as a potent enhancer of oHSV-1 replication in tumor cells. aacrjournals.orgresearchgate.net

Studies have shown that this compound can significantly augment the replication of G47Δ, an oncolytic HSV-1 vector, in various human tumor cell lines, including those of the prostate (PC3, Du145), colon (HCT-116), and fibrosarcoma (HT-1080). aacrjournals.org This enhanced replication leads to increased tumor cell killing. aacrjournals.org The amplification of viral replication by this compound was found to be dependent on mutations in the viral ICP6 gene, which encodes the large subunit of ribonucleotide reductase. aacrjournals.orgaacrjournals.org

The mechanism by which this compound amplifies oHSV-1 replication is through its potent and direct inhibition of the equilibrative nucleoside transporter-1 (ENT1). aacrjournals.orgaacrjournals.orgresearchgate.net ENT1 is responsible for the transport of nucleosides across the cell membrane. nih.govnih.gov By blocking ENT1, this compound interferes with the normal flux of nucleosides, thereby altering the intracellular nucleotide pool. aacrjournals.orgaacrjournals.org This inhibition of nucleoside import and export is a key factor in creating a cellular environment that is more permissive for the replication of oHSV-1 vectors that are deficient in their own ribonucleotide reductase (ICP6-negative mutants). aacrjournals.orgresearchgate.net The efficacy of this compound in enhancing oHSV-1 activity is likely due to its potent and selective inhibition of ENT1 over ENT2. nih.gov

A crucial consequence of ENT1 inhibition by this compound is the transient elevation of cellular ribonucleotide reductase activity. aacrjournals.orgaacrjournals.org Ribonucleotide reductase is a key enzyme in the synthesis of DNA precursors (deoxyribonucleotides) from ribonucleotides. nih.govnih.gov Oncolytic HSV-1 vectors, such as G47Δ, are often engineered with a deficient viral ribonucleotide reductase (ICP6) to make them tumor-selective. aacrjournals.orgresearchgate.net These viruses are therefore more dependent on the host cell's ribonucleotide reductase for their replication. By increasing the activity of the cellular enzyme, this compound compensates for the lack of a functional viral enzyme, thus promoting robust viral DNA synthesis and replication specifically in tumor cells. aacrjournals.orgaacrjournals.org

CompoundTargetEffect on oHSV-1 (G47Δ) Replication
This compound ENT1Amplification
DipyridamoleENT1Amplification

Reactivation of Latent HIV-1 Gene Expression

A major obstacle to curing HIV-1 infection is the persistence of a latent viral reservoir in long-lived cells, which is unaffected by highly active antiretroviral therapy (HAART). nih.govresearchgate.net A "shock and kill" strategy aims to reactivate this latent virus, making the infected cells visible to the immune system for elimination. eur.nl Research has shown that this compound can effectively reactivate latent HIV-1 gene expression in a dose-dependent manner in experimental models. nih.govresearchgate.net

Using a Jurkat T cell model of HIV-1 latency, studies have demonstrated that this compound can induce the expression of a green fluorescent protein (GFP) reporter gene under the control of the HIV-1 long terminal repeat (LTR), indicating reactivation of the latent provirus. researchgate.net Notably, this reactivation occurs without inducing the activation of global T cells, as measured by cell surface markers CD25 and CD69, which is a desirable feature for a latency-reversing agent. nih.govresearchgate.net

The potential of this compound as a latency-reversing agent is further enhanced by its synergistic effects when combined with other compounds. nih.gov Studies have shown that this compound acts synergistically with Valproic Acid (VPA), a histone deacetylase (HDAC) inhibitor, to reactivate latent HIV-1 transcription. nih.govresearchgate.net In a latently infected cell line, the combination of this compound and VPA resulted in a significantly higher percentage of cells expressing the HIV-1 reporter gene compared to treatment with either agent alone. researchgate.net While in vitro studies have suggested that VPA might stimulate HIV replication, in vivo studies have not consistently shown this effect. frontiersin.orgplos.org The synergistic reactivation by this compound and VPA suggests that combination therapies could be a more effective approach to eradicating the latent HIV-1 reservoir. nih.govresearchgate.net

TreatmentHIV-1 Reactivation (GFP-positive cells)
Control (DMSO)Baseline
This compound aloneIncreased
Valproic Acid aloneIncreased
This compound + Valproic AcidSynergistically Increased

Structure Activity Relationship Sar and Analogues Research

Design and Synthesis of Dilazep Analogues

The design and synthesis of this compound analogues were undertaken to comprehensively explore the structure-activity relationship with respect to ENT1 and ENT2 selectivity. uni.lunih.gov This involved a strategic variation of key structural components of the this compound molecule. The primary modifications included altering the substituents on the phenyl rings, changing the nature of the functional groups connecting these rings to the alkyl linkers, and modifying the central cyclic diamine core. uni.lunih.gov

Symmetric this compound analogues were typically synthesized by reacting bromoalkyl 3,4,5-trimethoxyphenyl esters with various cyclic diamines. uni.lunih.gov For the preparation of unsymmetric analogues, approaches such as the alkylation of mono-t-BOC-homopiperazine were employed. uni.lu Furthermore, the ester bonds, which are a prominent feature of this compound, were systematically replaced with other functional groups such as ethers, amides, or heterocycles to investigate their impact on transporter inhibition. uni.lunih.gov

Structure-Activity Relationships with Equilibrative Nucleoside Transporters

This compound and its closely related analogues have been identified as potent inhibitors of hENT1, typically exhibiting IC50 values below 100 nM, while showing minimal activity against rENT2. uni.lu The inhibitory activity of these compounds against ENT1 and ENT2 was assessed using a radio-ligand cell-based assay. uni.lunih.gov The following subsections detail the specific structural modifications and their observed effects on ENT inhibition.

Table 1: Illustrative Inhibition Data for this compound and Select Analogues against hENT1 and rENT2

CompoundhENT1 IC50 (nM)rENT2 IC50 (nM)
This compound< 100Insignificant
Analogue 73.2 (1.7–6.2)1490 (843–2630)
Analogue 15803 (503–1280)NA
Analogue 20217 (112–419)NA
Analogue 4093.9 (27.9–316)NA

Note: NA = Insignificant rENT2 inhibitory activity. Data are representative and extracted from available research findings. uni.lu

The nature and position of substituents on the phenyl rings of this compound analogues play a crucial role in their inhibitory activity. Compounds featuring 3,4,5-trimethoxy-substituted phenyl rings generally exhibited significant activity. uni.lu However, research indicated that the presence of all three methoxy (B1213986) groups is not always a strict requirement for activity, as evidenced by the inhibitory profiles of certain analogues (e.g., compounds 15 and 20). uni.lu The exploration also included the introduction of electron-withdrawing substituents, such as fluorine, on the phenyl rings to understand their influence on the SAR. nih.gov

The functional groups that bridge the phenyl rings to the alkyl linkers were systematically varied during the analogue synthesis. This aspect of the SAR study aimed to determine how the chemical nature of these connecting groups affects the binding affinity and selectivity towards ENT1 and ENT2. uni.lunih.gov

The central cyclic diamine core of this compound is a critical structural element. Studies revealed that the homopiperazine (B121016) ring, which is present in this compound, can be successfully replaced with other cyclic diamines, such as piperazine (B1678402) or methyl-substituted piperazine, with minimal impact on the potency against hENT1. uni.lu This suggests a degree of flexibility in the central scaffold while maintaining potent hENT1 inhibition. Further investigations involved the use of other cyclic diamines like pyrrolidine (B122466) and morpholine (B109124) to understand the broader structural requirements of this region. uni.lu

A significant aspect of the SAR investigation involved replacing the ester bonds characteristic of this compound with alternative functional groups. When the ester linkages were substituted with an ether or a heterocycle, a noticeable decrease in hENT1 activity was observed. uni.lu In contrast, replacing the ester bonds with an amide functionality (as seen in compound 40) maintained significant inhibitory activity. uni.lu This highlights the importance of the amide bond's chemical properties, such as hydrogen bonding capabilities, in preserving the desired interaction with the hENT1 transporter.

Table 2: Impact of Ester Bond Replacement on hENT1 Activity (Illustrative)

Functional Group ReplacementhENT1 Activity
EtherDiminished
HeterocycleDiminished
Amide (Compound 40)Activity observed

Development of Selective ENT1 or ENT2 Inhibitors

This compound is recognized as a highly potent inhibitor of human equilibrative nucleoside transporter 1 (hENT1), demonstrating a 502-fold greater potency against ENT1 compared to ENT2, with an IC₅₀ value of 17.5 nM for ENT1 and 8,800 nM for ENT2. frontiersin.orgcaymanchem.com While some structural analogues of conventional ENT inhibitors, including this compound, have shown varied potencies against ENT1 and ENT2, the development of highly selective ENT2 inhibitors from these series has proven challenging. frontiersin.orgresearchgate.netnih.gov

Studies involving analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a novel ENT inhibitor, have revealed compounds with differing selectivity profiles. For instance, compounds 1b, 2a, and 3b exhibited selective inhibition of ENT1, while compounds 2b and 3c, though inhibiting both ENT1 and ENT2, displayed relative selectivity towards ENT2. Compound 3c was identified as the most potent inhibitor among the FPMINT analogues tested, with IC₅₀ values of 2.38 µM for ENT1 and 0.57 µM for ENT2. frontiersin.org The optimization of the chemical structures of FPMINT and compound 3c is believed to hold potential for further improving ENT2 selectivity. frontiersin.org

This compound analogues have been synthesized through modifications to the substituents on the phenyl rings, the functional groups linking them to alkyl chains of varying lengths, and the central cyclic diamine core. researchgate.netnih.gov These studies have shown that this compound and its analogues with minor structural alterations maintain potent and selective ENT1 inhibitory activity. researchgate.netnih.govnih.gov However, replacing the ester bonds in this compound with ether or heterocyclic linkages typically diminished hENT1 activity, although the corresponding amide derivatives retained some activity. nih.gov

Table 1: Selectivity of this compound and Selected FPMINT Analogues for hENT1 and hENT2 Inhibition

CompoundhENT1 IC₅₀ (µM)hENT2 IC₅₀ (µM)ENT1/ENT2 Selectivity Ratio (IC₅₀ hENT2 / IC₅₀ hENT1)Reference
This compound0.01758.8~502 caymanchem.com
FPMINT171.1136.82~0.21 frontiersin.org
1b1.82No effectSelective ENT1 frontiersin.org
2a104.92No effectSelective ENT1 frontiersin.org
3b1.65No effectSelective ENT1 frontiersin.org
2b12.682.95~0.23 frontiersin.org
3c2.380.57~0.24 frontiersin.org

Computational and Structural Insights from Analogues

Understanding the precise molecular interactions between this compound and its analogues with ENT1 is critical for rational drug design. This has been significantly advanced through X-ray crystallography and molecular dynamics simulations.

The first crystal structures of hENT1 in complex with inhibitors, including this compound (Protein Data Bank (PDB) accession code: 6OB7), were reported in 2019. nih.govfrontiersin.orgwhiterose.ac.uknih.govrcsb.org The this compound-bound hENT1 structure was determined at a resolution of 2.3 Å using lipidic cubic phase crystallization. nih.gov These structures revealed that hENT1 adopts an outward-facing conformation when bound to inhibitors, supporting an alternating access mechanism for nucleoside transport. nih.govfrontiersin.org

A detailed structural comparison of hENT1 bound to this compound and S-(4-nitrobenzyl)-6-thioinosine (NBMPR) has shed light on both shared and distinct binding sites within the transporter. nih.gov Specifically, the trimethoxybenzoic acid group of this compound forms interactions with Trp29 and Gln158, both located in the orthosteric site of ENT1. frontiersin.orgju.edu.jo The central diazepane ring of this compound engages in hydrophobic interactions with Met33. ju.edu.jo Furthermore, the other trimethoxyphenyl ring of this compound establishes hydrogen bonding with Asn338 in an adjacent opportunistic site. ju.edu.jo More recently, a modified this compound inhibitor, JH-ENT-01, has also had its X-ray crystal structure complexed with hENT1 elucidated (PDB: 8TZI). d-nb.infopdbj.org

Comparative long-time unbiased molecular dynamics (MD) simulations have been instrumental in detailing the mechanism of adenosine (B11128) transport by hENT1 and its inhibition by this compound. nih.govresearchgate.netnih.gov These simulations indicate that the conformational transitions of hENT1 from an outward-open to a metastable occluded state are primarily driven by movements within transmembrane domains 1, 2, 7, and 9. nih.govresearchgate.netnih.gov

Several key amino acid residues have been identified as crucial for the interaction of this compound and its analogues with hENT1. Trp29, Met33, and Gln158 in hENT1 are significant for this compound binding. frontiersin.orgju.edu.jo Specifically, the trimethoxybenzoic acid group of this compound interacts with Trp29 and Gln158, while the central diazepane ring forms hydrophobic interactions with Met33. The other trimethoxyphenyl ring of this compound forms hydrogen bonds with Asn338. ju.edu.jo Additionally, Phe334 and Asn338 in transmembrane segment 8 (TM8) of hENT1 have been shown to be important determinants for this compound interactions. ju.edu.josemanticscholar.org

Beyond hENT1, studies on the human plasma membrane monoamine transporter (PMAT), another member of the ENT family, have highlighted the importance of Ile89 for ENT interaction with this compound. ebi.ac.uknih.govnih.govphysiology.orgphysiology.org Substituting Ile89 in PMAT with Methionine (the corresponding residue in ENT1) resulted in a 2.5-fold increase in PMAT's sensitivity to this compound. ebi.ac.uknih.govnih.gov This suggests that Ile89 is positioned near the substrate permeation pathway and may directly interact with this compound. ebi.ac.uknih.govnih.gov Broadly, the region encompassing transmembrane domains 3 to 6 in ENTs is known to be responsible for sensitivity to inhibitors like this compound. frontiersin.orguniversiteitleiden.nlsolvobiotech.compsu.edu Furthermore, residues within TM1, TM8, and TM11 of ENT1 are recognized as functionally important components of the binding sites for coronary vasodilator inhibitors. psu.edu

Evaluation of Analogues for Enhanced Therapeutic Profiles

The synthesis and evaluation of this compound analogues are ongoing efforts aimed at discovering compounds with enhanced therapeutic profiles, particularly concerning their selectivity for ENT1 and ENT2. researchgate.netnih.govnih.gov A primary objective of this research is to develop potent and selective inhibitors that can improve the efficacy of various therapies, such as oncolytic herpes simplex virus-1 (oHSV1) treatment, by modulating nucleoside transporter activity. researchgate.netnih.gov Ongoing research also explores novel this compound derivatives as hENT1 inhibitors, including those with potential for covalent binding, which could offer new pharmacological tools. researchgate.net

A notable advancement in the therapeutic application of this compound analogues is the development of JH-ENT-01, a modified hENT1 inhibitor. d-nb.infopdbj.org Based on the X-ray crystal structure of this compound in complex with hENT1, this analogue has demonstrated significantly improved analgesic efficacy in preclinical models. d-nb.infopdbj.org Specifically, JH-ENT-01 was effective in reducing both neuropathic and inflammatory pain in animal models, a therapeutic benefit not observed with the parent compound, this compound, particularly against neuropathic pain, which is typically more resistant to treatment. d-nb.infopdbj.org Crucially, unlike this compound, JH-ENT-01 did not exhibit significant adverse effects on motor and cardiovascular functions. d-nb.info Its analgesic efficacy in a neuropathic pain model was even shown to surpass that of gabapentin, a commonly used analgesic. d-nb.infopdbj.org

Reduced Cardiac Side Effects

Research into this compound and its analogues has explored modifications aimed at enhancing therapeutic benefits while minimizing potential cardiac side effects. This compound itself is known for its cardioprotective effects, particularly in conditions like angina pectoris and ischemic heart diseases, by improving blood flow and reducing cardiac workload patsnap.comnih.gov.

One notable area of research involves developing this compound derivatives with an improved cardiac profile. For instance, a novel derivative, K-7259, has been studied for its protective effects on mechanical and metabolic derangements induced by hydrogen peroxide (H2O2) in isolated rat hearts nih.gov. Both this compound and K-7259 demonstrated an ability to attenuate H2O2-induced mechanical dysfunction (decreased left ventricular developed pressure and increased left ventricular end-diastolic pressure) and metabolic changes (decreased tissue ATP and increased tissue AMP levels) nih.gov. Interestingly, the protective action of this compound and K-7259 in this context was found not to be due to the potentiation of adenosine-mediated effects, reduction of lipid peroxidation, or preservation of energy nih.gov.

Another line of inquiry has focused on modifying this compound to develop equilibrative nucleoside transporter subtype 1 (ENT1) inhibitors with reduced cardiac side effects, particularly in the context of developing non-opioid pain medications researchgate.netresearchgate.net. While this compound is a potent ENT1 inhibitor, some modifications have led to analogues that exhibit less cardiac side effects when administered systemically researchgate.netresearchgate.net. This suggests that specific structural alterations can decouple the desired therapeutic effects from unwanted cardiac influences.

The structure-activity relationship (SAR) studies of this compound analogues have involved varying the central diamine core, alkyl chains, ester linkages, and substituents on the phenyl rings to understand their impact on ENT1 and ENT2 inhibition and selectivity researchgate.net. This compound and analogues with minor structural changes tend to be potent and selective ENT1 inhibitors researchgate.net.

Table 1: Effects of this compound and K-7259 on H2O2-Induced Cardiac Derangements in Isolated Rat Hearts

CompoundConcentration (µM)Effect on Left Ventricular Developed Pressure (H2O2-induced decrease)Effect on Left Ventricular End-Diastolic Pressure (H2O2-induced increase)Effect on Tissue ATP Level (H2O2-induced decrease)Effect on Tissue AMP Level (H2O2-induced increase)
This compound1AttenuatedAttenuatedAttenuatedAttenuated
K-72591AttenuatedAttenuatedAttenuatedAttenuated

Data derived from research on isolated perfused rat hearts subjected to hydrogen peroxide-induced injury. nih.gov

Table 2: Key Properties of this compound and a Modified ENT1 Inhibitor

CompoundPrimary Mechanism of ActionCardiac Side Effects (Systemic Administration)Analgesic Efficacy (Neuropathic Pain Model)
This compoundEquilibrative Nucleoside Transporter 1 (ENT1) InhibitionPresentNot effective
Modified ENT1 InhibitorEquilibrative Nucleoside Transporter 1 (ENT1) InhibitionLessSurpasses Gabapentin

Data derived from studies on ENT1 inhibitors for pain relief. researchgate.netresearchgate.net

Preclinical Research Methodologies and Experimental Models

In Vitro Studies

In vitro studies involving Dilazep have explored its interactions with various cell types and biological processes, including nucleoside transport inhibition, effects on hematopoietic and leukemic cells, influence on endothelial cells and monocytes, and anti-inflammatory actions.

This compound is a potent inhibitor of equilibrative nucleoside transporters (ENTs), specifically hENT1. nih.govnih.gov Cell-based radio-ligand uptake assays have been instrumental in evaluating this compound's inhibitory activity on ENT1 and ENT2. nih.govnih.govresearchgate.netuniversiteitleiden.nl In these assays, compounds are screened for their ability to inhibit the uptake of a radio-ligand (e.g., [3H]NBTI or [3H]-tubercidin) into cells expressing the respective nucleoside transporters. universiteitleiden.nlnih.gov

This compound and its analogues with minor structural modifications have been identified as potent and selective hENT1 inhibitors, exhibiting IC50 values typically below 100 nM. nih.govnih.gov While this compound is a strong hENT1 inhibitor, its activity against rENT2 (rat ENT2) is minimal or absent. nih.gov Some this compound analogues, however, showed greater potency against ENT2 than the parent compound, though no selective ENT2 inhibitors were found among them. nih.govnih.gov The reference marketed compounds, this compound and dipyridamole (B1670753), demonstrated high affinities for hENT1, with Ki values of 0.41 nM for this compound and 14 nM for dipyridamole. universiteitleiden.nl

Table 1: Affinity of this compound and Dipyridamole for hENT1

CompoundKi (nM) for hENT1 universiteitleiden.nl
This compound0.41
Dipyridamole14

Studies have investigated the ability of this compound to protect human hematopoietic progenitor cells from the toxicity of nucleoside antimetabolites like 7-deazaadenosine (tubercidin). nih.gov Clonogenic progenitor cells from normal human bone marrow, including CFU-GEMM (colony-forming units, granulocyte-erythroid-macrophage-megakaryocyte), BFU-E (burst-forming units, erythroid), and CFU-GM (colony-forming units, granulocyte-macrophage), have been used as experimental models. nih.govgoogle.comstemcell.comrndsystems.comresearchgate.net

Exposure to 1 µM tubercidin (B1682034) alone inhibited colony formation of these normal human hematopoietic progenitors by 100%. nih.gov Pretreatment with this compound (at concentrations ≥ 0.1 µM), followed by simultaneous treatment during tubercidin exposures, significantly reduced this toxicity, achieving reductions of 50-100%. nih.gov This protective effect is attributed to this compound's inhibition of tubercidin uptake via equilibrative nucleoside transport systems. nih.gov

This compound's effects have also been studied in human leukemic cell lines, specifically HL-60/C1 (acute myeloid leukemia) and CCRF-CEM (T-cell acute lymphocytic leukemia). nih.govresearchgate.netnih.govcytion.comaddexbio.com These cell lines differ in their expression of nucleoside transporter subtypes. nih.gov

Similar to its protective effect on normal hematopoietic cells, this compound (at concentrations ≥ 0.1 µM) reduced the toxicity of 1 µM tubercidin in HL-60/C1 and CCRF-CEM cells, where tubercidin alone inhibited colony formation by over 90%. nih.gov Greater reductions in toxicity were consistently observed in CCRF-CEM cells compared to HL-60/C1 cells. nih.gov This differential effect is consistent with the nucleoside transport phenotypes of these cell lines, where CCRF-CEM cells are inhibitor-sensitive, and HL-60/C1 cells exhibit both inhibitor-sensitive and inhibitor-resistant transporters. nih.gov this compound's ability to block the uptake of [3H]-tubercidin in CCRF-CEM cells completely, and partially in HL-60/C1 cells, further supports the mechanism of protection through inhibition of nucleoside transport. nih.gov

This compound has been investigated for its effects on human umbilical vein endothelial cells (HUVECs) and monocytes, particularly regarding its ability to inhibit tissue factor (TF) expression. nih.govamegroups.cnmdpi.combiorxiv.orgnih.gov TF expression on endothelial cells and monocytes plays a crucial role in procoagulant activity. nih.govamegroups.cn

Studies have shown that this compound inhibits TF activity in HUVECs stimulated with various agents such as tumor necrosis factor-alpha (TNF), thrombin, or phorbol (B1677699) 12-myristate 13-acetate (PMA) in a dose-dependent manner (1 to 100 µg/mL). nih.gov At a concentration of 100 µg/mL, this compound decreased TF activity to approximately 10%. nih.gov this compound also blocked the expression of TF antigen on the surface of HUVECs and significantly decreased the expression of TF mRNA and total TF antigen induced by thrombin or PMA. nih.gov The inhibitory effect on TF expression in HUVECs is, at least in part, dependent on its adenosine (B11128) potentiating activity, as the adenosine receptor antagonist 8-(p-sulfophenyl) theophylline (B1681296) partially counteracted this effect. nih.gov Furthermore, this compound inhibited TNF-induced TF expression on monocytes in a dose-dependent fashion (0.1 to 100 µg/mL). nih.govamegroups.cn

Table 2: Effect of this compound on Tissue Factor (TF) Activity in HUVECs nih.gov

StimulantThis compound Concentration (µg/mL)TF Activity (% of control)
TNF100~10
Thrombin100~10
PMA100~10

Isolated heart preparations, such as guinea-pig atria, have been used to study the cardiovascular effects of this compound, particularly its potentiation of adenosine's actions. scispace.comcdnsciencepub.comnih.govdntb.gov.uanih.gov

This compound has been reported to potentiate the negative inotropic (force of contraction) and negative chronotropic (heart rate) responses of guinea-pig atria to adenosine. scispace.comnih.gov The negative inotropic actions of adenosine and adenine (B156593) nucleotides (ATP, ADP, AMP, cyclic AMP) on guinea-pig atria were selectively and dose-dependently augmented by this compound at concentrations ranging from 0.01 to 1 µM, where this compound alone had no effect. nih.gov This potentiation is linked to this compound's ability to inhibit the accumulation of [3H]-adenosine in atrial tissue and retard the degradation of adenosine to inosine (B1671953) and hypoxanthine, suggesting a mechanism involving the prevention of adenosine uptake and deamination. nih.gov

In contrast, studies on rat heart have shown differences in nucleoside transport systems compared to guinea pig hearts, with lower maximal binding capacity for [3H]nitrobenzylthioinosine (NBMPR) and lower nucleoside transporter-dependent accumulation of [3H]adenosine. cdnsciencepub.com Consequently, the negative inotropic action of adenosine was not significantly potentiated in rat heart by nucleoside transport inhibitors like this compound. cdnsciencepub.com

RAW 264 cells, a murine macrophage cell line, have been utilized to investigate the anti-inflammatory effects of this compound, particularly in response to lipopolysaccharide (LPS) stimulation. ebi.ac.uknih.govriken.jpresearchgate.netbiomolther.org

This compound has been shown to suppress the production of nitric oxide (NO) and the expression of TNF-alpha mRNA induced by LPS in RAW 264 cells. ebi.ac.uknih.gov This suppression of NO synthesis by this compound in RAW 264 cells is suggested to be caused by the inhibition of TNF-alpha expression via adenosine receptors. ebi.ac.uknih.gov Caffeine, an adenosine antagonist, was observed to restore LPS-stimulated NO synthesis that was suppressed by this compound, further supporting the role of adenosine receptors in this compound's anti-inflammatory mechanism in these cells. ebi.ac.uknih.gov

Table 3: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264 Cells ebi.ac.uknih.gov

Inflammatory MarkerEffect of this compound in LPS-Stimulated RAW 264 Cells
Nitric Oxide (NO)Suppressed production
TNF-alpha mRNASuppressed expression

Jurkat T Cell Model for HIV-1 Latency

The Jurkat T cell model, specifically latently infected Jurkat cells (e.g., C11 cells encoding GFP under HIV-1 LTR control), has been instrumental in studying this compound's impact on HIV-1 latency. Research has demonstrated that this compound effectively reactivates latent HIV-1 gene expression in a dose-dependent manner. spandidos-publications.comeurekaselect.com This reactivation occurs without inducing cell surface activation markers such as CD25 and CD69, suggesting a specific mechanism of action distinct from general T cell activation. spandidos-publications.comeurekaselect.com

Furthermore, this compound has shown synergistic effects when combined with valproic acid (VPA) in reactivating latent HIV-1 transcription. spandidos-publications.comeurekaselect.com Experimental data illustrate the dose-dependent increase in green fluorescent protein (GFP)-expressing cells, serving as a marker for HIV-1 LTR expression. nih.gov

Table 1: this compound's Effect on Latent HIV-1 Reactivation in Jurkat T Cells

TreatmentConcentrationPercentage of GFP-Positive Cells
Control-Baseline
This compound10 µM7.5%
This compound40 µM20.9% - 21.6% nih.gov
Valproic Acid (VPA)2 mM12.5% nih.gov

S49 Mouse Lymphoma Cells and NT-Deficient AE1 Cells for Binding Studies

This compound is recognized as a potent inhibitor of facilitated diffusion (equilibrative) nucleoside transport (NT) in animal cells. cytion.com Binding studies using S49 mouse lymphoma cells, and their nucleoside transport-deficient mutant AE1 cells, have provided detailed insights into this compound's interaction with nucleoside transporters. Saturable and reversible binding of [3H]this compound was observed in S49 cells, but notably absent in AE1 cells, indicating that the binding sites are associated with NT polypeptides. cytion.com

Mass law analysis of this compound binding under equilibrium conditions revealed the presence of two saturable components, differing significantly in their affinity for this compound. cytion.com

Table 2: this compound Binding Characteristics in S49 Mouse Lymphoma Cells

Binding Site TypeDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
High Affinity0.21 nM cytion.com3.0 x 10^4 sites/cell cytion.com
Low Affinity10 nM cytion.com3.5 x 10^5 sites/cell cytion.com

The binding of this compound was found to be pH-dependent. At pH 9.0, the high-affinity sites predominated, while at pH 5.0, the low-affinity component was more prominent. This suggests that these components represent the binding of nonprotonated and protonated this compound molecules, respectively. cytion.com The high-affinity sites that bind nonprotonated this compound species appear to overlap with nitrobenzylthioinosine (NBMPR) binding sites on these cells. cytion.com

LPS-Stimulated HBZY-1 Cells (Chronic Glomerulonephritis Model)

HBZY-1 cells, derived from rat glomerular mesangial cells, serve as a valuable in vitro model for studying chronic glomerulonephritis (CGN). cytion.comresearchgate.netnih.gov Lipopolysaccharide (LPS) stimulation is commonly used to induce a state mimicking CGN in these cells, leading to increased cell viability and activation of signaling pathways such as Syk/Ras/c-Fos. spandidos-publications.comeurekaselect.comcytion.com While HBZY-1 cells are extensively used to investigate the molecular pathogenesis of CGN and evaluate potential therapeutic interventions, specific direct research findings on the effect of this compound on LPS-stimulated HBZY-1 cells were not prominently detailed in the immediate search results. However, related research indicates that this compound hydrochloride can inhibit lipopolysaccharide-induced interleukin-6 (IL-6) secretion and proliferation in mouse mesangial cells, suggesting a potential anti-inflammatory and anti-proliferative role relevant to glomerulonephritis. eurekaselect.com

In Vivo Animal Models

This compound's effects have been investigated across various animal models to understand its systemic pharmacological profile.

Canine models have been extensively used to study this compound's cardiovascular effects, particularly its myocardial protective and hemodynamic properties.

Isolated Blood-Perfused Canine Left Ventricular Muscle: In this model, this compound HCl demonstrated significant myocardial protection against damage following acute ischemia and reperfusion. It prevented abnormal calcium accumulation in myocardial cells during reperfusion and did not induce a persistent depression of myocardial contractility. Myocardial function was assessed by the percent recovery rate of maximal net developed tension.

Conscious Instrumented Dogs: Studies in conscious, instrumented dogs revealed that this compound reduced mean arterial pressure and peak left ventricular pressure. nih.gov While it caused a consistent tachycardia, the heart rate increase was notably lower compared to other vasodilators like nifedipine. nih.gov this compound did not affect left ventricular dP/dt but significantly reduced the time relaxation constant (tau), indicating an improvement in ventricular relaxation, both before and after beta-adrenergic blockade. nih.gov

Open-Chest Anesthetized Dogs: In open-chest anesthetized dogs, intravenous administration of this compound (0.2 mg/kg) led to a marked and sustained reduction in coronary resistance and a significant increase in coronary blood flow. The increase in flow was uniform across the subendocardial and subepicardial layers of the left ventricle, maintaining the endo/epi flow ratio. This compound also caused a significant reduction in total systemic resistance and aortic pressure, without compromising blood flow to vital organs such as the liver, kidney, and spleen. Furthermore, biochemical studies in dogs with coronary artery ligation showed that this compound contributed to cardioprotection by decreasing tissue lactate (B86563) concentration, improving adenosine triphosphate (ATP) content in the occluded bed, and lowering tissue cyclic adenosine monophosphate (cAMP) concentration and free fatty acid extraction in the ischemic myocardium. This compound also induced maximal vasodilation in coronary microvessels, facilitating studies on diameter and red blood cell velocity during prolonged diastoles.

Rat models have provided insights into this compound's effects on the sympathetic nervous system and erythrocyte membrane integrity.

Pithed Rats: In pithed rats, this compound (10-100 mg/kg intravenously) produced a transient hypotensive effect accompanied by a strong and persistent reduction in heart rate. researchgate.net It noncompetitively counteracted vasoconstriction induced by stimulating postsynaptic alpha-2 adrenoceptors with B-HT 920, but had little effect on vasoconstriction mediated by alpha-1 adrenoceptors (induced by methoxamine). researchgate.net Radioligand-binding studies indicated that this compound is an extremely weak antagonist of alpha-1 adrenoceptors and possesses negligible affinity for alpha-2 adrenoceptors. researchgate.net The bradycardic effect of this compound is considered relevant to its antianginal activity. researchgate.net Beyond hemodynamic effects, this compound has demonstrated myocardial protective capabilities in rat models of coronary artery occlusion. It effectively preserved myocardial tissue from ischemic necrosis, leading to a permanent reduction in infarct size.

Table 3: this compound's Effect on Myocardial Necrosis in Rat Coronary Artery Occlusion Model

GroupLeft Ventricular Fraction Survived Occlusion (48h)Left Ventricle Preserved from Necrosis (21 days)
Control31.2 ± 3.2%69.5 ± 1.4%
This compound-Treated44.5 ± 4.1% (P < 0.05)82.1 ± 0.9% (P < 0.05)

Rat Erythrocytes for Hemolysis Studies: this compound, along with its derivative K-7259, has shown protective effects on rat erythrocyte membranes against damage induced by amphiphiles such as palmitoyl-l-carnitine (PAL-CAR) or palmitoyl (B13399708) 1-α-lysophosphatidylcholine (PAL-LPC). This compound, at concentrations ranging from 1 to 100 µM, attenuated 50% hemolysis induced by these amphiphiles. However, neither this compound nor K-7259 affected micelle formation by PAL-CAR or PAL-LPC, nor did they attenuate hypotonic hemolysis at lower concentrations (1 and 10 µM), suggesting a direct membrane protective mechanism.

Cat models have been utilized to investigate this compound's influence on adenosine-mediated vasodilation, particularly in the superior mesenteric artery. This compound, functioning as an inhibitor of adenosine uptake, significantly potentiates the vasodilating effects of exogenous adenosine in vivo.

In these studies, exogenous adenosine alone, when administered intravenously or intraportally at lower doses (0.04-0.1 mg/kg/min), did not substantially increase superior mesenteric arterial conductance (SMAC) or arterial plasma adenosine levels. However, following this compound administration, even these low doses of adenosine led to significant increases in SMAC and elevated arterial plasma adenosine concentrations. The increased adenosine levels were strongly correlated with the percentage change in SMAC.

Table 4: this compound's Potentiation of Adenosine-Mediated Vasodilation in Cat Superior Mesenteric Artery

ParameterValue (Mean ± SEM)
Rmax193.4 ± 27.3% change of SMAC
EC502.8 ± 1.3 µM

The potentiation of vasodilation by this compound was abolished by the administration of 8-phenyltheophylline (B1204217) (8-PT), an adenosine receptor antagonist, confirming that this compound's vasodilating effect is mediated through adenosine. This compound itself also reduced systemic arterial blood pressure and increased superior mesenteric arterial conductance without altering plasma adenosine levels in femoral arterial or portal venous blood.

Mouse Models (e.g., for Pharmacokinetics, Pain Models)

Mouse models serve as crucial preclinical tools for evaluating the pharmacokinetics and pharmacodynamics of compounds, including their potential analgesic effects.

Pharmacokinetics

While mouse models are widely utilized for pharmacokinetic (PK) studies to assess drug absorption, distribution, metabolism, and excretion in vivo nih.govmdpi.combiorxiv.org, specific detailed pharmacokinetic data for this compound directly from mouse models were not extensively detailed in the provided search results. However, studies on this compound's pharmacokinetics and metabolism have been conducted in humans using isotope techniques. In these human studies, this compound exhibited monoexponential decay with a mean elimination rate constant of 0.27 ± 0.13 h⁻¹ and a mean half-life of 3.04 ± 1.34 h. The mean time to maximum concentration (tmax) of absorption was 1.40 ± 0.82 h researchgate.net.

Pain Models

In the context of pain research, the equilibrative nucleoside transporter subtype 1 (ENT1) plays a significant role in regulating extracellular adenosine levels, which can alleviate pain by activating the adenosine A1 receptor (A1R) researchgate.netnih.govduke.edu. While this compound is an ENT1 inhibitor, studies have shown that a modified ENT1 inhibitor, designed based on this compound's complex X-ray structure, was effective in reducing neuropathic and inflammatory pain in animal models. Crucially, this compound itself did not demonstrate these analgesic effects in these pain models researchgate.netnih.govduke.eduresearchgate.net. This highlights the importance of structural modifications for achieving desired therapeutic outcomes in specific applications.

Animal Cancer Models for Oncolytic Virus Therapy

Animal cancer models are indispensable for evaluating the efficacy and mechanisms of oncolytic virus therapy, which involves viruses engineered to selectively replicate in and lyse tumor cells while sparing normal tissues dovepress.comfrontiersin.orgmdpi.com. This compound has been identified as a compound that can augment the replication of oncolytic herpes simplex virus-1 (oHSV) figshare.comnih.govdntb.gov.ua.

In high-throughput chemical library screens, this compound, along with Dipyridamole, was found to enhance the replication of oHSV G47Δ. This replicative amplification was dependent on mutations in the HSV ICP6 gene, which encodes the large subunit of ribonucleotide reductase (RR). The mechanism proposed for this enhancement involves this compound's potent inhibition of equilibrative nucleoside transporter-1 (ENT1), leading to increased cellular ribonucleoside activity, which in turn supports viral replication in tumor cells nih.gov. This finding suggests a potential synergistic approach where ENT1 inhibitors like this compound could be used to improve the effectiveness of oncolytic virus therapies in cancer treatment figshare.comnih.govdntb.gov.uaresearchgate.net.

Advanced Research Techniques

Advanced research techniques provide detailed insights into the molecular interactions and mechanisms underlying this compound's biological activities.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and ligand-protein interactions dntb.gov.uafrontiersin.org. For this compound, comparative long-time unbiased MD simulations have been performed to explore its detailed mechanism of inhibiting human equilibrative nucleoside transporter 1 (hENT1) nih.govresearchgate.net.

These simulations investigated hENT1 in various states: ligand-free, in complex with adenosine, and in complex with this compound. The results indicated that the conformational transitions of hENT1 from an outward-open to a metastable occluded state are primarily driven by transmembrane helices TM1, TM2, TM7, and TM9. The simulations revealed that this compound hinders the inward contractive movements of these transmembrane helices, thereby disrupting the normal nucleoside transport function of hENT1. Furthermore, one of the trimethoxyphenyl rings of this compound was found to competitively occupy the orthosteric site of hENT1, mimicking the adenosyl moiety of endogenous adenosine nih.gov. These findings contribute to a deeper understanding of hENT1's working mechanism and provide theoretical guidance for designing novel non-nucleoside adenosine reuptake inhibitors nih.govresearchgate.net.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of crystalline substances, providing high-resolution three-dimensional information about proteins and their interactions with ligands wikipedia.orgnovalix.com. The crystal structure of human equilibrative nucleoside transporter 1 (hENT1) in complex with this compound has been successfully determined nih.govnih.govresearchgate.netnih.gov.

This structural information, obtained at resolutions such as 2.3 Å, has been crucial for understanding how this compound inhibits hENT1 nih.govnih.gov. The determination of the hENT1-Dilazep complex structure, alongside that of hENT1 with S-(4-nitrobenzyl)-6-thioinosine (NBMPR), has elucidated two distinct inhibitory mechanisms exhibited on hENT1. These structural analyses provide significant insights into adenosine recognition and transport by hENT1, offering a platform for developing improved pharmacological interventions targeting adenosine and nucleoside analog drug transport nih.gov.

High-Throughput Screening for Modulators

High-Throughput Screening (HTS) is a drug discovery process that enables the rapid, automated testing of large numbers of chemical or biological compounds against a specific biological target bmglabtech.combeckman.commdpi.com. This technique is instrumental in identifying "hits" or "leads" that modulate target activity.

This compound was identified as a modulator in HTS campaigns aimed at finding compounds that enhance the replication of oncolytic herpes simplex virus-1 (oHSV) figshare.comnih.govdntb.gov.ua. In one such screen of 2640 bioactive compounds, this compound was among six identified and validated for enhanced oHSV G47Δ replication. Its mechanism involved potent and direct inhibition of ENT1, leading to increased cellular ribonucleoside activity, which is beneficial for viral replication nih.gov. HTS allows for efficient screening of diverse compound libraries to identify novel modulators of biological processes beckman.commdpi.comnih.gov.

Radioligand Binding Assays (e.g., [3H]this compound binding, [3H]adenosine uptake)

Radioligand binding assays are fundamental techniques used to quantify the binding affinity and kinetics of ligands to their target receptors or transporters.

[3H]this compound Binding Saturable and reversible binding of [3H]this compound has been demonstrated at sites on S49 mouse lymphoma cells. Mass law analysis of this compound binding under equilibrium conditions revealed two distinct saturable components, indicating binding sites with differing affinities for this compound. The dissociation constant (Kd) values were determined to be 0.21 nM and 10 nM. The binding of [3H]this compound was selectively blocked by nitrobenzylthioinosine (NBMPR) and physostigmine, suggesting distinct binding preferences for protonated and nonprotonated species of this compound at these sites researchgate.net.

Table 1: [3H]this compound Binding Affinities on S49 Mouse Lymphoma Cells

Binding Component Kd (nM)
High Affinity 0.21

[3H]Adenosine Uptake this compound is a potent inhibitor of [3H]adenosine uptake across various cell types, underscoring its role as an adenosine reuptake inhibitor.

In the mitochondrial fraction of rat testis, this compound inhibited [3H]adenosine incorporation at low micromolar concentrations nih.gov.

In rat cerebellar synaptosomes, this compound inhibited [3H]adenosine uptake in a dose-dependent manner with an IC50 of 2.5 x 10⁻⁷ M nih.gov.

In HL-1 immortalized atrial cardiomyocyte murine cell line, [3H]adenosine uptake was found to be inhibitable by this compound, along with other nucleoside transport inhibitors like nitrobenzylthioinosine (NBTI) and Dipyridamole psu.edu.

this compound also blocked [3H]adenosine uptake in CD3/CD28-activated human T cells iteostherapeutics.com.

Table 2: Inhibition of [3H]Adenosine Uptake by this compound

Cell Type / System IC50 (M) Reference
Rat Testis Mitochondria Low micromolar nih.gov
Rat Cerebellar Synaptosomes 2.5 x 10⁻⁷ nih.gov
Human T cells Inhibitory effect iteostherapeutics.com

[3H]NBTI Binding Competition binding assays using [3H]nitrobenzylthioinosine ([3H]NBTI or [3H]NBMPR), a marker for adenosine uptake systems, have been widely used to characterize this compound's affinity for nucleoside transporters, particularly ENT1.

In studies using erythrocyte membranes expressing hENT1, this compound displayed a high affinity, with a Ki value of 0.41 nM for inhibiting specific [3H]NBTI binding universiteitleiden.nl.

Another study involving SMA-solubilized hENT1 reported a Ki value of 34.0 ± 1.0 nM for this compound in [3H]NBMPR competition binding core.ac.uk.

this compound was also found to be an effective inhibitor of both [3H]NBMPR dissociation and equilibrium binding in Ehrlich ascites tumor cell plasma membranes, suggesting allosteric interactions with the [3H]NBMPR binding site/nucleoside transporter complex nih.gov.

Table 3: this compound Affinity in [3H]NBTI/[3H]NBMPR Competition Binding Assays

Target / Cell System Ki (nM) Reference
hENT1 (Erythrocyte membranes) 0.41 universiteitleiden.nl
hENT1 (SMA-solubilized) 34.0 ± 1.0 core.ac.uk

Compound Names and PubChem CIDs

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 3074
This compound dihydrochloride (B599025) 6419915
Adenosine 60961
Nitrobenzylthioinosine 441297

Flow Cytometric Analysis

Flow cytometric analysis has been utilized to investigate the direct effects of this compound on cellular processes, such as cell cycle progression and DNA synthesis. In preclinical studies involving cultured rat mesangial cells, this compound was demonstrated to inhibit cell proliferation directly nih.govciteab.com. Flow cytometry was employed as a sophisticated method to assess cell cycle progression by measuring DNA content nih.gov.

Research findings indicate that this compound treatment significantly alters the distribution of cells across different phases of the cell cycle. Specifically, the ratio of the G0/G1 phase population in the this compound-treated group showed a notable increase over time compared to untreated cells. Conversely, the proportion of cells in the S phase, indicative of DNA synthesis, significantly decreased nih.govciteab.com.

A flow cytometric measurement of bivariate DNA/BrdUrd distribution further confirmed that the DNA synthesis rate in the S phase was reduced after incubation with this compound nih.govciteab.com. This suggests that this compound inhibits the proliferation of cultured rat mesangial cells by suppressing the G1/S transition and decreasing the DNA synthesis rate citeab.com.

The changes in cell cycle phase distribution observed in rat mesangial cells treated with this compound are summarized in the table below:

Table 1: Effect of this compound (10⁻⁵ M) on Cell Cycle Phase Distribution in Rat Mesangial Cells

Cell Cycle PhaseUntreated Group (%)This compound-Treated Group (%) (12h)This compound-Treated Group (%) (24h)This compound-Treated Group (%) (48h)Statistical Significance (vs. Untreated)
G0/G1BaselineIncreased by 6.8%Increased by 13.9%Increased by 76.5%P < 0.05 (12h), P < 0.001 (24h, 48h) citeab.com
SBaselineDecreased by 2.2%Decreased by 9.6%Decreased by 18.9%P < 0.001 (12h, 24h, 48h) citeab.com

Note: Data represents the change in ratio compared to the untreated group at respective time points. Baseline percentages for the untreated group are not explicitly provided in the snippets but serve as the reference for the observed changes.

Flow cytometry is a critical tool in preclinical research for gaining insights into cellular mechanisms, evaluating drug efficacy, and ensuring safety, including applications such as immune cell profiling, mechanism of action studies, and pharmacodynamic biomarker analysis fishersci.sefrontiersin.org.

RT-PCR Analysis

Reverse transcription-polymerase chain reaction (RT-PCR), particularly its quantitative variant (RT-qPCR), is a sensitive and widely used molecular technique in preclinical research for analyzing gene expression fishersci.pt. It enables the accurate and repeatable quantification of nucleic acids by monitoring the increase in fluorescence during amplification in real-time.

In the context of this compound research, RT-PCR has been employed to examine the mRNA expression of various transporters, such as equilibrative nucleoside transporter 1 (ENT1), ENT2, concentrative nucleoside transporter 2 (CNT2), CNT3, and the housekeeping gene GAPDH. The use of RT-PCR in such studies contributes to understanding the molecular targets and pathways affected by compounds like this compound.

The reliability of RT-qPCR for determining changes in gene expression relies on the careful selection of stable reference or "housekeeping" genes for proper normalization. This technique offers several advantages in quantitative analysis of oligonucleotides, including ultra-high detection sensitivity, a wide dynamic linear range (typically over 7–8 orders of magnitude), high throughput capabilities, and low sample consumption fishersci.pt. These characteristics make RT-qPCR valuable for bioanalysis of both high- and low-abundance samples during screening and preclinical pharmacokinetic (PK) analysis fishersci.pt.

Principal Component Analysis (PCA) and Free Energy Landscape (FEL)

Principal Component Analysis (PCA) and Free Energy Landscape (FEL) are advanced computational methodologies, often combined with molecular dynamics (MD) simulations, used to investigate the dynamic behavior and conformational changes of proteins and their interactions with ligands. These techniques provide a comprehensive view of the conformational space accessible to a protein and help identify stable protein substates.

In the study of this compound, PCA and FEL analyses have been critically applied to explore the detailed mechanism by which this compound inhibits human equilibrative nucleoside transporter 1 (hENT1). Comparative long-time unbiased molecular dynamics simulations were conducted for hENT1 in complex with this compound, hENT1 in complex with adenosine (the endogenous substrate), and ligand-free hENT1.

The analysis revealed significant insights into the inhibitory mechanism of this compound:

Suppressed Motions: The magnitudes of the first and second slowest motion modes in the hENT1-Dilazep complex were substantially suppressed when compared to the hENT1-adenosine complex.

Conformational Hindrance: this compound was found to hinder the inward contractive movement of the transmembrane helices (TMs) of hENT1. This disruption effectively breaks the functional conformational transitions of hENT1, which is consistent with its known inhibitory mechanism.

Binding Site Occupation: One of the trimethoxyphenyl rings present in this compound competitively occupies the orthosteric site of hENT1, mimicking the adenosyl moiety of the endogenous adenosine substrate. Furthermore, the other trimethoxyphenyl ring of this compound occupies an opportunistic site located near the extracellular side of the transporter. This additional interaction point is hypothesized to be a crucial factor contributing to this compound's significant inhibitory activity against hENT1.

PCA projections visualize movement trajectories, while FELs illustrate energy fluctuations across various structural states, with lower energy states indicating more stable conformations. The integration of these analyses provides a robust framework for understanding the atomic-scale details of protein-ligand interactions and the dynamic processes underlying drug action.

Clinical Research and Therapeutic Efficacy Studies

Cardiovascular Applications

Dilazep is primarily investigated for its effects on the cardiovascular system, particularly in conditions involving impaired blood flow and myocardial function. patsnap.com

Angina Pectoris and Ischemic Heart Disease

This compound is indicated for the treatment of angina pectoris and other ischemic heart diseases. patsnap.com Its therapeutic effect stems from its ability to inhibit adenosine (B11128) reuptake, thereby elevating adenosine concentrations in the extracellular space. patsnap.com This increased adenosine interacts with receptors in the cardiovascular system, promoting the relaxation of smooth muscle cells within blood vessels. patsnap.com The resulting vasodilation leads to a reduction in vascular resistance and an increase in blood flow, which in turn enhances the oxygen supply to the heart muscle, alleviating symptoms associated with angina. patsnap.com The effectiveness of this compound in ischemic heart disease has been explored in cooperative studies. nih.gov

Myocardial Infarction Patients in Cardiac Rehabilitation Programs

Research has evaluated the impact of this compound on the exercise tolerance of patients recovering from myocardial infarction (MI) and participating in cardiac rehabilitation programs. popline.orgnih.gov A study involving 72 post-MI patients, randomly assigned to two groups, investigated the effects of this compound compared to other antiplatelet agents. popline.org Group A received this compound, while Group B received either acetylsalicylic acid or dipyridamole (B1670753). popline.org Patients underwent maximal or symptom-limited cycloergometer stress tests at 30 and 60 days post-MI to assess exercise tolerance parameters. popline.org

Both groups demonstrated significant improvements in total exercise time and maximum workload, indicative of the benefits of the rehabilitation program itself. popline.org However, the improvement in exercise tolerance was more pronounced in the group treated with this compound. popline.org

Table 1: Exercise Tolerance Improvements in Post-Myocardial Infarction Patients

ParameterGroup A (this compound) Initial Value (Mean ± SE)Group A (this compound) Final Value (Mean ± SE)Group B (Control) Initial Value (Mean ± SE)Group B (Control) Final Value (Mean ± SE)P-value (Both Groups)
Total Exercise Time (sec)457.12 ± 5.36588.28 ± 8.24459.18 ± 6.11547.43 ± 7.47< 0.005
Maximum Workload (kgm)4512.14 ± 116.475288.57 ± 145.384522.22 ± 108.425098 ± 137.51< 0.005

Data extracted from a study on this compound efficacy in cardiac rehabilitation. popline.org

Hypertension Management

This compound has been investigated for its antihypertensive properties in clinical settings. researchgate.netnih.gov

An acute double-blind study involving 12 patients with mild to moderate hypertension demonstrated that intravenous administration of this compound significantly reduced both systolic and diastolic blood pressure. researchgate.netnih.gov On average, systolic blood pressure was reduced by 13.3 mm Hg, and diastolic blood pressure by 10.6 mm Hg. researchgate.netnih.gov The onset of this antihypertensive effect was rapid, reaching its peak approximately 20 minutes post-administration and lasting for 90 minutes. researchgate.netnih.gov

Table 2: Blood Pressure Reduction with Intravenous this compound

Blood Pressure ParameterAverage Reduction (mm Hg)Time to Maximum EffectDuration of Effect
Systolic Blood Pressure13.320 minutes90 minutes
Diastolic Blood Pressure10.620 minutes90 minutes

Data derived from an acute double-blind study on this compound in hypertension. researchgate.netnih.gov

The antihypertensive effect of this compound is attributed to a significant vasodilating action. researchgate.netnih.gov This vasodilatory effect was evidenced by an increase in upper limb blood flow of 32% (P < 0.001) and a notable reduction in vascular resistance by 29% (P < 0.001). researchgate.netnih.gov The maximum reduction in vascular resistance was directly correlated with its baseline value, indicating a consistent effect. researchgate.netnih.gov Furthermore, this compound was observed to reduce total systemic resistance. researchgate.net

Renal Applications: IgA Nephropathy

This compound hydrochloride has been studied for its potential therapeutic effects in IgA nephropathy, a kidney disease characterized by IgA deposits in the glomeruli. nih.gov

A study using ddY mice investigated the clinical and immunopathological effects of this compound hydrochloride on IgA nephropathy. nih.gov Mice were divided into early-treatment and late-treatment groups, receiving oral this compound, and a control group. nih.gov Microscopic examination revealed a marked decrease in the expansion of glomerular mesangial areas and the average number of intraglomerular cells in the this compound-treated groups compared to the control. nih.gov Immunofluorescence studies showed a significant reduction in the distribution and intensity of IgA and C3 depositions in the glomeruli of animals treated with this compound. nih.gov Additionally, levels of urinary protein excretion were significantly lower in both this compound-treated groups compared to the control group (p < 0.01 and p < 0.05, respectively). nih.gov These findings suggest that this compound treatment may offer improvements in both the clinical and immunopathological aspects of IgA nephropathy. nih.gov A meta-analysis examining antiplatelet therapies for IgA nephropathy noted that this compound, among other antiplatelet agents, was associated with a significant reduction in proteinuria. nih.gov

Effects on Urinary Protein Excretion

This compound has demonstrated a notable effect on urinary protein excretion in patients with specific renal conditions. In a surveillance study involving 106 patients with IgA nephropathy who received this compound hydrochloride for five years or longer, urinary protein excretion decreased. researchgate.netresearchtrends.net Specifically, 35.1% of patients showed improvement, while 54.5% were categorized as "slightly improved or better." researchgate.netresearchtrends.net

Research in spontaneous diabetic Chinese hamsters also indicated that this compound administration suppressed urinary protein excretion. nih.gov In this animal model, urinary protein excretions in this compound-treated diabetic animals were significantly suppressed (4.1 ± 0.7 mg/day at 8 weeks and 13.1 ± 2.9 mg/day at 24 weeks) compared to untreated diabetic animals (17.5 ± 3.5 mg/day at 8 weeks and 25.3 ± 5.1 mg/day at 24 weeks). nih.gov

Furthermore, in patients with chronic renal failure, this compound dihydrochloride (B599025) was found to significantly reduce urinary protein excretion, decreasing from a mean of 1.8 ± 0.6 g/day before treatment to 1.2 ± 0.4 g/day after treatment (p < 0.05). tandfonline.com However, in a separate study comparing this compound hydrochloride with imidapril (B193102) hydrochloride in patients with chronic glomerulonephritis, no significant changes in urinary protein were observed in the this compound group over a three-year period. jst.go.jpresearchgate.net

Table 1: Effects of this compound on Urinary Protein Excretion

ConditionPatient/Animal GroupBaseline Urinary Protein ExcretionPost-Treatment Urinary Protein ExcretionOutcomeSource
IgA Nephropathy106 patientsNot specified (qualitative improvement)Decreased35.1% improved, 54.5% slightly improved or better researchgate.netresearchtrends.net
Diabetic Chinese HamstersDiabetic, untreated17.5 ± 3.5 mg/day (8 weeks), 25.3 ± 5.1 mg/day (24 weeks)4.1 ± 0.7 mg/day (8 weeks), 13.1 ± 2.9 mg/day (24 weeks)Significantly suppressed nih.gov
Chronic Renal FailurePatients1.8 ± 0.6 g/day 1.2 ± 0.4 g/day (p < 0.05)Significant reduction tandfonline.com
Chronic Glomerulonephritis12 patientsNot specifiedNo significant changeNo significant change jst.go.jpresearchgate.net

Effects on Erythrocytes in Urine

This compound has also shown favorable effects on the presence of erythrocytes in urine. In the long-term, five-year treatment surveillance of patients with IgA nephropathy, favorable improvement effects on erythrocytes in urine were observed. researchgate.netresearchtrends.netresearchgate.net Specifically, 22.6% of the patients demonstrated improvement, and 50.0% were categorized as "slightly improved or better." researchgate.netresearchtrends.net

Effects on Creatinine (B1669602) Clearance and Renal Function Maintenance

Similarly, in patients with chronic renal failure, this compound dihydrochloride did not affect serum creatinine levels, with mean values remaining stable (4.0 ± 1.2 mg/dL before treatment and 4.1 ± 0.9 mg/dL after treatment). tandfonline.com In a study involving beta-thalassemia/hemoglobin E patients, renal function tests showed no significant changes throughout the study period. thaiscience.info Consistent with these findings, a study on chronic glomerulonephritis patients also reported no significant changes in serum creatinine concentrations in the this compound group. jst.go.jpresearchgate.net

Hematological Applications: Beta-Thalassemia/Hemoglobin E Patients

This compound has been investigated for its potential in managing beta-thalassemia/hemoglobin E (β-thal/Hb E) patients, particularly concerning hemoglobin levels, blood transfusion requirements, and associated complications like chronic leg ulcers.

Impact on Hemoglobin Concentration

In a cross-over placebo-controlled trial involving seventeen β-thal/Hb E patients, this compound administration led to a statistically significant increase in hemoglobin concentration compared to placebo (p = 0.038). thaiscience.infonih.gov The mean ± SD hemoglobin level while patients were receiving this compound was 5.82 ± 0.8 g/dl, which was significantly higher than the 5.66 ± 0.9 g/dl observed during the placebo period. thaiscience.infonih.gov This suggests a beneficial effect of this compound on anemia in these patients. thaiscience.info

Table 2: Impact of this compound on Hemoglobin Concentration in β-thal/Hb E Patients

ParameterThis compound Group (Mean ± SD)Placebo Group (Mean ± SD)p-valueSource
Hemoglobin Concentration (g/dl)5.82 ± 0.85.66 ± 0.90.038 thaiscience.infonih.gov

Potential Reduction in Blood Transfusion Demand

The same clinical trial also assessed the impact of this compound on blood transfusion demand in β-thal/Hb E patients. thaiscience.infonih.gov When comparing the blood demand of the same patients, those receiving this compound required 1.5 ± 1.8 units/10 months, while those on placebo required 2.2 ± 2.6 units/10 months. thaiscience.infonih.gov This indicated that this compound showed a benefit in decreasing blood demand by approximately 50%, although this specific reduction did not reach statistical significance (p = 0.1) in the comparison between groups. thaiscience.infonih.gov However, when analyzing the data within the this compound group using a paired t-test, there was a statistical decrease in blood requirement after treatment (p < 0.05). nih.gov

Table 3: Impact of this compound on Blood Transfusion Demand in β-thal/Hb E Patients

Treatment PeriodBlood Demand (Units/10 months, Mean ± SD)Statistical Significance (Inter-group)Statistical Significance (Intra-group, this compound)Source
This compound1.5 ± 1.8p = 0.1 (not significant)p < 0.05 (significant decrease) thaiscience.infonih.govnih.gov
Placebo2.2 ± 2.6 thaiscience.infonih.gov

Treatment of Chronic Leg Ulcers Associated with Thalassemia

This compound has also been explored for its role in the treatment of chronic leg ulcers, a complication often associated with thalassemia. In a study involving β-thal/Hb E patients with chronic leg ulcers, this compound demonstrated therapeutic effects. nih.gov Out of eight patients treated, three achieved complete healing of their ulcers within three months, four showed improvement, and one did not improve. nih.gov Other research focusing on ulcers in hemoglobin E thalassemia also noted that this compound was associated with complete or partial healing in most patients. lstmed.ac.uknih.gov

Clinical Study Designs and Methodological Considerations

Cycloergometer Stress Tests for Exercise Tolerance Assessment

Clinical investigations have utilized cycloergometer stress tests to evaluate the impact of this compound on exercise tolerance in patients with a history of myocardial infarction. A study involving 72 patients, randomized into two groups of 36 subjects each, assessed the effects of this compound compared to other antiplatelet agents. Group A received this compound, while Group B received either acetylsalicylic acid or dipyridamole. Both groups participated in a cardiac rehabilitation program. nih.govpopline.org

Patients underwent two maximal or symptom-limited cycloergometer stress tests at 30 and 60 days post-acute myocardial infarction. Key parameters measured included total exercise time and maximum workload reached. nih.govpopline.org

Table 1: Changes in Exercise Tolerance Parameters (Mean ± SEM) in Patients with Myocardial Infarction nih.govpopline.org

ParameterGroupBaseline (Day 30)Post-Treatment (Day 60)p-value
Total Exercise Time (sec)This compound457.12 ± 5.36588.28 ± 8.24< 0.005
Control459.18 ± 6.11547.43 ± 7.47< 0.005
Maximum Workload (kgm)This compound4512.14 ± 116.475288.57 ± 145.38< 0.005
Control4522.22 ± 108.425098 ± 137.51< 0.005

The study demonstrated a significant increase in both total exercise time and maximum workload in both groups, which was partially attributed to the physical conditioning of the rehabilitation program. However, the improvement in exercise tolerance was more pronounced in the group treated with this compound compared to the control group. nih.govpopline.org

Long-term Treatment Surveillance

Long-term surveillance studies have investigated the sustained effects of this compound in specific patient populations. One such study focused on patients with chronic glomerulonephritis, comparing the long-term effects of this compound hydrochloride with imidapril hydrochloride over a three-year period. jst.go.jp

In the this compound group, consisting of 12 patients, the treatment was administered for three years. During this surveillance period, blood pressure, urinary protein excretion, and serum creatinine levels were monitored. jst.go.jp

Table 2: Long-term Surveillance of Key Parameters in Chronic Glomerulonephritis Patients Treated with this compound (Mean ± SD) jst.go.jp

ParameterBaseline (Pre-treatment)After 3 Years of Treatmentp-value
Blood Pressure (mmHg)No significant changeNo significant changeNS
Urinary ProteinNo significant changeNo significant changeNS
Serum Creatinine (mg/dL)No significant changeNo significant changeNS

The findings indicated that in the this compound-treated group, there were no significant changes observed in blood pressure, urinary protein levels, or serum creatinine concentrations over the three-year surveillance period. jst.go.jp This suggests a stable profile for these parameters under long-term this compound administration in this patient cohort.

Interactions and Modulating Factors in Dilazep Research

Pharmacodynamic Interactions

Pharmacodynamic interactions involve the effects of Dilazep on the pharmacological action of other drugs, and vice versa. Key interactions have been observed with agents affecting adenosine (B11128) and calcium pathways, as well as adrenergic systems.

The pharmacological effects of this compound are closely linked to its ability to increase extracellular adenosine concentrations. patsnap.com Consequently, adenosine receptor antagonists can counteract its actions. Research has shown that the inhibitory effects of this compound can be reversed by adenosine antagonists such as caffeine and 8-phenyltheophylline (B1204217). nih.govdrugbank.com

In a study on clonidine-induced aggressive behavior in mice, the inhibitory effect of this compound was reversed by both caffeine and 8-phenyltheophylline, suggesting that this compound's action in this model is mediated through central purinoceptor stimulation. nih.govdrugbank.com Similarly, the negative inotropic effects of this compound on guinea-pig atria were partially reversed by 8-phenyltheophylline (8-PT), further supporting the role of adenosine in mediating this compound's cardiac effects. researchgate.net

This compound is one of several compounds that function as adenosine reuptake inhibitors by blocking equilibrative nucleoside transporters (ENTs). researchgate.net Its interactions and comparative effects have been studied alongside other inhibitors, most notably Dipyridamole (B1670753).

Both this compound and Dipyridamole are identified as potent inhibitors of ENT1. patsnap.com In a comparative study on platelet function, both compounds were found to decrease platelet aggregation and prolong bleeding time. patsnap.com However, the reduction in circulating platelet aggregates and the improvement in certain aggregation parameters were statistically significant only in the group treated with this compound. patsnap.com

Another study compared the calcium entry blocking activity of several adenosine-potentiating compounds. researchgate.net The findings suggested that the negative inotropic effect of this compound is attributable to both a direct calcium entry blocking effect and its adenosine-potentiating effect, whereas the mechanism for another inhibitor, lidoflazine, appeared different. researchgate.net

In potassium-depolarized guinea-pig atria, the order of potency for calcium entry blocking effect was determined to be Verapamil > diltiazem > adenosine > lidoflazine = this compound > dipyridamole. researchgate.net This indicates that this compound's direct calcium blocking activity is less potent than that of Verapamil. researchgate.net

A study in conscious dogs provided a detailed comparison of their hemodynamic effects. drugbank.com Key differential effects are summarized in the table below.

ParameterVerapamilNifedipineThis compound
Mean Arterial Pressure No changeReducedReduced
Peak Left Ventricular Pressure ReducedNo changeReduced
Heart Rate TachycardiaHighest TachycardiaLowest Tachycardia
Left Ventricular dP/dt ReducedIncreasedUnaffected
Ventricular Relaxation (tau) Increased (post β-blockade)ReducedReduced

This interactive table summarizes the comparative hemodynamic effects of Verapamil, Nifedipine, and this compound as observed in conscious dogs. drugbank.com

These findings highlight that reflex beta-adrenergic mechanisms may modulate the effects of calcium blockade and that this compound presents a unique profile compared to Verapamil and Nifedipine. drugbank.com At higher concentrations, this compound's calcium-antagonistic properties appear to be unrelated to its adenosine-mediated actions. nih.gov Caution is advised when this compound is used concomitantly with other calcium channel blockers due to the potential for additive effects. patsnap.com

This compound exhibits notable interactions with alpha-adrenoceptor agonists, which vary depending on the receptor subtype. In pithed rats, this compound was shown to counteract the vasoconstriction caused by the selective postsynaptic alpha-2 adrenoceptor agonist B-HT 920. patsnap.com This antagonism was noncompetitive. patsnap.com In contrast, this compound had minimal influence on the vasoconstriction induced by methoxamine (B1676408), a selective alpha-1 adrenoceptor agonist. patsnap.com Radioligand-binding studies confirmed that this compound is an extremely weak antagonist of alpha-1 adrenoceptors and has no measurable affinity for alpha-2 adrenoceptors. patsnap.com

In behavioral studies, this compound was found to inhibit aggressive behavior induced by the alpha-2 agonist clonidine in mice. nih.govdrugbank.com This inhibitory action is attributed to central purinoceptor stimulation, as it was reversed by adenosine antagonists. nih.govdrugbank.com

Potential Pharmacokinetic Interactions (Enzyme Inhibition/Induction)

Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another. patsnap.com The primary mechanism for metabolism-based interactions is the inhibition or induction of enzymes, particularly the Cytochrome P450 (CYP) family. patsnap.com

Specific studies detailing the metabolism of this compound by CYP enzymes or its potential to act as an inhibitor or inducer of these enzymes are not extensively documented in the available scientific literature. However, general principles of pharmacology suggest that such interactions are possible. If this compound is metabolized by hepatic enzymes, any co-administered drug that inhibits or induces these specific enzymes could alter the plasma concentration of this compound, potentially reducing its efficacy or increasing its toxicity. patsnap.com

Synergistic Effects with Other Therapeutic Agents

This compound has demonstrated synergistic effects when combined with other agents, leading to an enhanced therapeutic outcome that is greater than the sum of their individual effects.

A significant synergistic interaction is observed with adenosine and its agonists. This compound potentiates the negative inotropic effect of adenosine on guinea-pig atria. nih.gov It achieves this by inhibiting the accumulation of adenosine in atrial tissue and slowing its degradation. nih.gov In behavioral models, a combination of this compound and an adenosine agonist markedly inhibited clonidine-induced aggression at doses that were ineffective when either agent was used alone. nih.gov

Furthermore, this compound has been identified as an agent that can amplify the replication of oncolytic herpes simplex virus-1 (oHSV). patsnap.com In preclinical models, both this compound and Dipyridamole were found to enhance the antitumor efficacy of the oncolytic virus G47Δ, leading to decreased tumor growth. patsnap.com This effect is linked to their inhibition of the equilibrative nucleoside transporter-1 (ENT1), which increases cellular ribonucleoside activity, thereby augmenting viral replication in tumor cells. patsnap.com

Potential additive hypotensive and vasodilatory effects may also occur when this compound is used with other vasodilators or antihypertensive agents. patsnap.comdrugbank.com

Valproic Acid in HIV-1 Latency Reactivation

The persistence of latent HIV-1 reservoirs in infected individuals is a significant obstacle to curing the infection, as these reservoirs are not targeted by highly active antiretroviral therapy (HAART). A key strategy to eradicate these reservoirs is to reactivate the latent virus, making the infected cells susceptible to elimination. Research has explored the potential of various compounds to act as latency-reversing agents (LRAs).

One area of investigation has been the use of this compound, a nucleoside transport inhibitor, in this context. Studies using the Jurkat T cell model of HIV-1 latency have demonstrated that this compound can effectively reactivate latent HIV-1 gene expression in a dose-dependent manner. nih.gov A significant finding from this research is the synergistic interaction observed between this compound and Valproic Acid (VPA), a histone deacetylase (HDAC) inhibitor. nih.gov

When used in combination, this compound and Valproic Acid show a more potent effect in reactivating latent HIV-1 transcription than either agent alone. nih.gov For instance, in one study, treatment with 40 µM of this compound for 48 hours resulted in a 20.9% increase in GFP-positive cells (indicating viral gene expression), while 2 mM of VPA for 96 hours led to a 12.5% increase. aacrjournals.org The synergistic effect suggests that the two compounds may act through different but complementary pathways to reverse latency.

An important aspect of this research is the observation that this compound-induced latency reactivation occurs without causing the activation of cell surface markers CD25 and CD69. nih.gov This is a crucial finding because widespread T-cell activation is a significant concern with many LRAs, as it can lead to systemic inflammation and other adverse effects. The ability of this compound to reactivate latent HIV-1 without inducing these activation markers suggests it may have a more favorable profile for potential therapeutic applications in HIV eradication strategies. nih.gov

Treatment Agent(s)ConcentrationTreatment DurationOutcome (Increase in GFP-positive cells)Reference
This compound10 µM48 hours7.5% aacrjournals.org
This compound40 µM48 hours21.6% aacrjournals.org
Valproic Acid (VPA)2 mM96 hours12.5% aacrjournals.org
This compound + Valproic Acid (VPA)Not SpecifiedNot SpecifiedSynergistic reactivation of latent HIV-1 transcription nih.gov

Oncolytic Herpes Simplex Virus-1 in Cancer Therapy

Oncolytic virotherapy is an emerging cancer treatment modality that utilizes viruses engineered to selectively replicate in and destroy tumor cells while sparing normal tissues. aacrjournals.org Oncolytic Herpes Simplex Virus-1 (oHSV) vectors are a promising class of oncolytic viruses; however, their efficacy can be limited by suboptimal replication and spread within the tumor microenvironment. aacrjournals.org

To identify compounds that could enhance the replication of oHSV, a high-throughput screening of a library of bioactive molecules was conducted. This screening identified this compound as a potent enhancer of the replication of the oHSV vector G47Δ. aacrjournals.org Further investigation revealed that this compound's mechanism of action in this context is the inhibition of the equilibrative nucleoside transporter-1 (ENT1). aacrjournals.org

By inhibiting ENT1, this compound interferes with nucleotide metabolism, leading to an increase in cellular ribonucleoside activity. aacrjournals.org This altered metabolic state appears to be particularly beneficial for the replication of oHSV vectors that have mutations in the ICP6 gene, which encodes the large subunit of ribonucleotide reductase. aacrjournals.org The replicative amplification promoted by this compound is dependent on these specific viral mutations. aacrjournals.org

The potentiation of oHSV replication by this compound has been demonstrated in various human tumor cell lines, including prostate cancer, with some cell lines showing more sensitivity than others. aacrjournals.org Importantly, this enhanced viral production was not observed in normal prostate epithelial cells, highlighting the tumor-selective nature of this interaction. aacrjournals.org In vivo studies using mouse models with subcutaneous tumors have further demonstrated that the combination of this compound with the oncolytic virus leads to a significant decrease in tumor growth compared to treatment with the virus alone.

Treatment GroupOutcome (Tumor Growth)Reference
MockNo significant reduction researchgate.net
G47Δ onlySignificant reduction compared to mock researchgate.net
G47Δ + DipyridamoleSignificantly greater reduction than G47Δ only researchgate.net
G47Δ + this compoundSignificantly greater reduction than G47Δ only researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel and Selective Nucleoside Transporter Inhibitors

The development of new drugs based on the activity of Dilazep focuses on improving selectivity for the different subtypes of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. This compound itself is a potent and selective inhibitor of ENT1. researchgate.netnih.govnih.gov This selectivity is a crucial factor, as the distinct physiological roles of ENT1 and ENT2 mean that subtype-selective inhibitors are needed to maximize therapeutic effects while minimizing off-target effects. nih.gov Research into analogues of this compound has shown that even minor structural changes can significantly alter inhibitory activity, highlighting the potential for targeted drug design. researchgate.netnih.govdrugbank.com

This compound is classified as a non-nucleoside adenosine (B11128) reuptake inhibitor (AdoRI). nih.govwikipedia.org By blocking ENTs, it increases the extracellular concentration of adenosine, which can then activate adenosine receptors to produce various physiological effects. nih.govnih.gov Understanding the precise molecular interactions between this compound and the hENT1 transporter provides a structural blueprint for the rational design of new AdoRIs. nih.gov

Future research aims to leverage this understanding to create inhibitors with enhanced pharmacological properties. The crystal structure of hENT1 in complex with this compound reveals that the inhibitor disrupts the conformational changes necessary for adenosine transport. nih.gov Specifically, one of the trimethoxyphenyl rings of this compound binds in a way that prevents the "thin gate" of the transporter from closing, effectively blocking the transport cycle. nih.gov This detailed mechanism offers theoretical guidance for designing novel compounds that could offer improved target engagement, better selectivity, and optimized pharmacokinetic profiles, potentially leading to more effective therapeutics for a range of conditions. nih.govresearchgate.net

While the this compound chemical scaffold has proven highly effective for generating potent ENT1 inhibitors, it has been less successful in producing selective inhibitors for ENT2. researchgate.netnih.gov A study involving the synthesis and evaluation of a series of this compound analogues found that while some compounds were more potent against ENT2 than the parent this compound, no truly selective ENT2 inhibitors were identified within this chemical class. researchgate.netnih.govdrugbank.com

This limitation indicates that to discover potent and selective ENT2 inhibitors, researchers will need to explore different chemical scaffolds. nih.gov The distinct structures of ENT1 and ENT2 likely require different molecular shapes and interactions for selective binding. Research is ongoing into other classes of compounds, such as those based on 1,3,5-triazine-2,4-diamines, which have shown inhibitory activity against both ENT1 and ENT2. researchgate.net Identifying ENT2-selective inhibitors is crucial for elucidating the specific roles of this transporter and for developing targeted therapies for diseases where ENT2 plays a significant part. nih.govpatsnap.com

Expanding Therapeutic Applications

The ability of this compound and its analogues to modulate adenosine signaling by inhibiting nucleoside transporters opens up a wide range of potential therapeutic applications beyond its traditional use.

A promising area for the application of ENT1 inhibitors is in the management of chronic pain. Extracellular adenosine is known to alleviate pain by activating the adenosine A1 receptor (A1R), and inhibiting ENT1 is a strategy to increase local adenosine levels. nih.goviasp-pain.org

Recent research has led to the development of a modified ENT1 inhibitor based on the structure of this compound. nih.govduke.edu In animal models of neuropathic and inflammatory pain, this new inhibitor demonstrated significant analgesic effects, whereas this compound itself did not. nih.gov Notably, the novel compound's efficacy in a neuropathic pain model surpassed that of gabapentin. nih.gov The analgesic effect of the inhibitor is linked to the A1R, and studies confirmed the colocalization of ENT1 and A1R in mouse and human dorsal root ganglia. nih.goviasp-pain.org Furthermore, the modified inhibitor exhibited fewer cardiac side effects than this compound, highlighting its improved safety profile. nih.gov These findings establish ENT1 as a viable therapeutic target for developing non-opioid pain medications. nih.goviasp-pain.orgduke.edu

Therapeutic TargetCompound ClassKey FindingsReference
ENT1 Modified this compound AnalogueReduces neuropathic and inflammatory pain in animal models. nih.gov
ENT1 Modified this compound AnalogueSurpasses gabapentin in analgesic efficacy in a neuropathic pain model. nih.gov
ENT1 Modified this compound AnalogueExhibits fewer cardiac side effects compared to this compound. nih.gov
A1R Modified this compound AnalogueAnalgesic effect is linked to the adenosine A1 receptor. nih.goviasp-pain.org

Oncolytic viruses (OVs) are a form of cancer therapy that uses viruses to selectively infect and destroy cancer cells. nih.govnih.gov Research has shown that ENT inhibitors, including this compound, can improve the efficacy of oncolytic herpes simplex virus type 1 (oHSV1) therapy. researchgate.netnih.govdrugbank.com This discovery prompted the synthesis of this compound analogues to further investigate this synergistic effect. researchgate.netnih.gov

The mechanism appears to be dependent on the inhibition of ENT1, not ENT2. nih.gov By blocking ENT1, this compound likely alters the tumor microenvironment's nucleoside metabolism, making cancer cells more susceptible to the oncolytic virus. This combination therapy approach, where an ENT1 inhibitor is used as an adjunct to virotherapy, represents a novel strategy to boost the effectiveness of this emerging cancer treatment modality. nih.govyoutube.com

A major obstacle to curing HIV-1 infection is the persistence of long-lived, latently infected cells that are invisible to the immune system and unaffected by standard antiretroviral therapy. nih.govnih.gov A key strategy for eradicating this latent reservoir is the "shock and kill" approach, which involves using latency-reversing agents (LRAs) to reactivate the virus, making the infected cells visible and susceptible to elimination. frontiersin.org

This compound has emerged as a potential LRA. A study using a Jurkat T cell model of HIV-1 latency found that this compound effectively reactivated latent HIV-1 gene expression in a dose-dependent manner. nih.gov It also worked synergistically with the histone deacetylase inhibitor valproic acid to enhance viral transcription. nih.gov A significant advantage of this compound is its ability to reactivate the latent virus without causing broad T-cell activation, as shown by the lack of induction of cell surface activation markers CD25 and CD69. nih.gov This selective reactivation could reduce the side effects associated with global immune activation. These findings suggest that this compound, either alone or in combination with other agents, could be a valuable component of future HIV-1 eradication strategies. nih.gov

Further Elucidation of Renal Protective Mechanisms

Future research into this compound should focus on a more detailed elucidation of its renal protective mechanisms. Current studies indicate that this compound exerts its effects through several pathways, primarily linked to its function as an adenosine reuptake inhibitor. wikipedia.org By blocking the cellular uptake of adenosine, this compound augments the concentration of this endogenous nucleoside, which in turn mediates vasodilation in the kidney. nih.gov Specifically, it appears to dilate both afferent and efferent glomerular arterioles, a process likely mediated by the activation of A2 receptors. nih.gov This vasodilatory action is independent of the renal renin-angiotensin system. nih.gov

Studies in anesthetized dogs have shown that intrarenal arterial infusion of this compound increases renal blood flow without altering systemic arterial blood pressure. nih.gov In rats, systemic administration was found to dilate postglomerular arterioles. nih.gov This hemodynamic modulation is a key area for further investigation to understand its long-term impact on renal health and disease progression.

Beyond hemodynamics, this compound has shown protective effects in immunologically induced glomerular injuries. In rat models of Masugi nephritis, administration of this compound in the early stages suppressed the development of glomerulosclerosis. nih.gov Another significant finding is its ability to reduce urinary albumin excretion (UAE) in normotensive patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD), suggesting a direct effect on glomerular permeability or tubular function. patsnap.com A 5-year treatment study on patients with IgA nephropathy also reported beneficial effects on urinary findings and the maintenance of renal function. nih.gov Further research is needed to dissect the precise cellular and molecular pathways underlying these observations, including its potential to preserve the anionic charges on the glomerular basement membrane. nih.gov

Table 1: Summary of Research Findings on this compound's Renal Protective Mechanisms
Mechanism/EffectKey FindingsModel/Study TypeReference
Renal VasodilationIncreases renal blood flow; dilates both afferent and efferent arterioles via adenosine A2 receptors. nih.govAnimal (Rat, Dog) nih.govnih.gov nih.govnih.gov
Tubuloglomerular Feedback (TGF) AttenuationIntraluminal application attenuates TGF-mediated reduction in early proximal flow rate. nih.govAnimal (Rat Micropuncture) nih.gov nih.gov
Anti-proteinuric EffectReduced urinary albumin excretion from 130 +/- 52 to 46 +/- 26 µg/min in normotensive ADPKD patients. patsnap.comClinical Trial (Human) patsnap.com patsnap.com
Anti-glomerulosclerosisSuppressed glomerulosclerosis and adhesive lesions in early-stage Masugi nephritis. nih.govAnimal (Rat) nih.gov nih.gov

Deeper Understanding of Membrane Stabilizing Action in Hematological Disorders

While often described as an antiplatelet agent, the actions of this compound in a hematological context extend to cytoprotective effects on endothelial cells and monocytes, which can be broadly interpreted as a form of membrane stabilization against pathological stimuli. nih.gov Future studies should aim to deepen the understanding of these mechanisms. A primary action of this compound is the dose-dependent inhibition of platelet aggregation stimulated by agents like adenosine diphosphate (ADP), collagen, and epinephrine. nih.gov This effect is attributed to the impairment of arachidonic acid release from membrane phospholipids (B1166683) and the subsequent reduced conversion to the pro-aggregatory molecule thromboxane (B8750289) A2. nih.govpatsnap.com

A significant area for future exploration is this compound's ability to inhibit the expression of Tissue Factor (TF) in both endothelial cells and monocytes. nih.gov TF is a crucial initiator of the coagulation cascade. This compound has been shown to inhibit TF activity induced by stimulants such as tumor necrosis factor-alpha (TNF-α), thrombin, and phorbol (B1677699) 12-myristate 13-acetate (PMA) in a dose-dependent manner. nih.govresearchgate.net This inhibition occurs at both the transcriptional and post-transcriptional levels, depending on the stimulant, and is at least partially dependent on its adenosine-potentiating activity. nih.gov

Furthermore, this compound exhibits antioxidative properties and can suppress the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA in endothelial cells, an important step in the development of atherosclerosis. nih.gov These findings suggest that this compound's therapeutic value may extend to hypercoagulable and inflammatory states. nih.gov A deeper molecular investigation into how this compound modulates membrane-associated signaling pathways, such as NF-kappaB activation and enzyme activity related to arachidonic acid metabolism, is warranted. nih.govnih.gov

Table 2: Summary of Research Findings on this compound's Hematological Actions
Mechanism/EffectKey FindingsModel/Study TypeReference
Anti-Platelet AggregationReduces platelet aggregation and thromboxane B2 formation by impairing arachidonic acid release and metabolism. nih.govIn Vitro (Human Platelets) nih.gov nih.gov
Tissue Factor (TF) InhibitionInhibits TF expression and activity in stimulated endothelial cells and monocytes in a dose-dependent manner. nih.govIn Vitro (HUVECs, Monocytes) nih.gov nih.gov
Cytoprotective/Antioxidant EffectExhibits cytoprotective and antioxidant effects on endothelial cells. nih.govnih.govIn Vitro (Human Endothelial Cells) nih.govnih.gov nih.govnih.gov
Anti-inflammatory ActionSuppresses NF-kappaB activity and abrogates MCP-1 mRNA expression in stimulated endothelial cells. nih.govIn Vitro (Human Endothelial Cells) nih.gov nih.gov

Addressing Research Gaps and Challenges

Long-term Effects and Interactions with Concomitant Medications

A significant research gap exists regarding the long-term effects of this compound, particularly in patient populations with multiple comorbidities requiring polypharmacy. While one 5-year study in IgA nephropathy patients suggested that this compound is safe and well-tolerated for long-term use, more extensive data are needed across different diseases. nih.gov Chronic dosing studies in hypertensive patients did not reveal significant long-term changes in heart rate or blood pressure. patsnap.com However, there is a need to systematically monitor for potential effects on other organ systems, such as the liver, as elevated liver enzymes have been reported in rare cases. nih.gov

The potential for drug interactions is a critical challenge that requires further investigation. This compound's vasodilatory and antiplatelet effects, mediated by increased adenosine levels, suggest a risk of additive effects when used with other medications. researchgate.net Concomitant use with other vasodilators, antihypertensive agents like beta-blockers and calcium channel blockers, or anti-arrhythmic drugs could potentially lead to excessive hypotension or bradycardia. researchgate.net Additionally, interactions with drugs that modulate hepatic enzymes responsible for this compound's metabolism could alter its plasma concentration, potentially increasing toxicity or reducing efficacy. researchgate.net A thorough analysis of its interaction profile through dedicated clinical trials is a crucial step for ensuring its safe use.

Table 3: Potential Drug Interactions with this compound
Interacting Drug Class/AgentPotential EffectMechanismReference
Other Vasodilators (e.g., Nitrates, Iloprost)Increased hypotensive activities. researchgate.netAdditive pharmacodynamic effects. researchgate.net researchgate.net
Antihypertensive Agents (e.g., Beta-blockers, Calcium Channel Blockers)Potential for excessive hypotension or bradycardia. researchgate.netAdditive pharmacodynamic effects. researchgate.net researchgate.net
Adenosine or Adenosine Reuptake InhibitorsEnhanced pharmacodynamic effects. researchgate.netIncreased extracellular adenosine concentration. researchgate.net researchgate.net
Inhibitors/Inducers of Hepatic Enzymes (e.g., certain antifungals, anticonvulsants)Altered plasma levels of this compound (increased toxicity or reduced efficacy). researchgate.netModification of this compound metabolism. researchgate.net researchgate.net

Detailed Analysis of Molecular Recognition and Transport Dynamics

The primary mechanism of this compound involves the inhibition of nucleoside transporters, which increases extracellular adenosine. nih.gov A key challenge is to move from this systemic understanding to a detailed molecular-level picture of how this compound interacts with its targets. Research using a series of synthesized analogues has identified this compound as a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1). nih.gov Some analogues showed more potency against ENT2 than the parent this compound, but none were found to be selective for ENT2. nih.gov

This foundational work opens the door for more detailed structural and dynamic analyses. A significant research gap is the lack of high-resolution structural data for this compound bound to ENT1. Future research should employ techniques such as X-ray crystallography or cryo-electron microscopy to resolve this complex. Furthermore, computational methods like molecular dynamics simulations, which have been used to elucidate the transport mechanisms of other transporters, could provide invaluable atomic-scale insights into the specific interactions governing this compound's recognition, binding, translocation, and inhibition of ENT1. youtube.commdpi.com Such studies would clarify the key residues involved in binding and could facilitate the rational design of next-generation inhibitors with improved potency and selectivity.

Correlation of Preclinical Findings with Clinical Outcomes

A major challenge in the translational path of any therapeutic agent is establishing a clear and robust correlation between preclinical findings and clinical outcomes. For this compound, preclinical studies in rat models of nephritis have demonstrated benefits such as the suppression of glomerulosclerosis. nih.gov In the clinical setting, trials have shown that this compound can reduce urinary albumin excretion in ADPKD patients and help maintain renal function in those with IgA nephropathy. nih.govpatsnap.com

However, the strength of the association between the surrogate markers used in preclinical studies (e.g., histological changes, reduction in proteinuria in animals) and long-term clinical endpoints in humans (e.g., prevention of end-stage renal disease, cardiovascular events) has not been systematically established. The broader field of drug development for nononcologic chronic diseases often lacks high-strength evidence correlating surrogate markers with clinical outcomes. nih.govfrontiersin.org A critical future direction is to design long-term clinical trials that not only monitor established clinical markers but also incorporate mechanistic substudies. This would allow for a more direct correlation between the biological effects observed in preclinical models (like modulation of renal hemodynamics or inhibition of tissue factor) and the ultimate clinical benefit experienced by patients, thereby validating the preclinical models and strengthening the evidence base for this compound's therapeutic use.

Compound Index

Compound Name
Adenosine
Adenosine diphosphate (ADP)
Arachidonic acid
Collagen
This compound
Epinephrine
Iloprost
Isosorbide mononitrate
Phorbol 12-myristate 13-acetate (PMA)
Thrombin
Thromboxane A2
Thromboxane B2
Tumor necrosis factor-alpha (TNF-α)

Conclusion

Summary of Dilazep's Established Academic Research Contributions

This compound has made significant contributions to academic research, primarily as a potent inhibitor of adenosine (B11128) reuptake via equilibrative nucleoside transporters, particularly ENT1 medchemexpress.comcaymanchem.compatsnap.comguidetopharmacology.org. This core mechanism underpins its well-documented pharmacological effects, including its role as a cerebral and coronary vasodilator, enhancing blood flow and oxygen supply to tissues ontosight.aimedchemexpress.compatsnap.com. Furthermore, this compound is recognized for its antiplatelet activity, inhibiting aggregation induced by various stimuli and influencing the arachidonic acid cascade researchgate.netresearchgate.netnih.gov. Its anti-ischemic properties, demonstrated by its ability to attenuate myocardial damage and prevent blood-brain barrier disruption, highlight its protective effects in conditions of reduced blood flow medchemexpress.comnih.govnih.gov. Beyond these, academic investigations have explored its impact on cellular processes such as glucose uptake in cardiomyocytes and modulation of cell cycle progression in mesangial cells, as well as its potential in reactivating latent HIV-1 and amplifying oncolytic virus replication nih.govcenmed.comphysiology.orgaacrjournals.org.

Outlook on its Continuing Relevance and Potential in Biomedical Sciences

The continuing relevance of this compound in biomedical sciences stems from its multifaceted mechanism of action and the diverse range of biological activities it exhibits. As a selective ENT1 inhibitor, it remains a valuable tool for studying nucleoside transport pathways and their physiological and pathophysiological implications. Its established cardioprotective and antiplatelet effects continue to warrant further investigation for potential therapeutic advancements. The emerging research into its role in cancer therapy, particularly in enhancing oncolytic virus efficacy, represents a promising frontier that could redefine its biomedical utility nih.govresearchgate.netaacrjournals.org. Future studies are likely to delve deeper into its precise molecular interactions and explore novel applications, solidifying this compound's position as a compound of enduring academic and translational interest.

Q & A

Basic Research: What experimental models are appropriate for studying Dilazep's effects on cell cycle progression?

This compound's impact on cell cycle dynamics (e.g., G1/S phase arrest) is best studied in in vitro models such as rat mesangial cells, where dose-dependent suppression of proliferation is observed at concentrations ≤10⁻⁵M . Key methodologies include:

  • Flow cytometry with DNA histograms to quantify cell cycle phase distribution (e.g., increased G0/G1 population and reduced S-phase cells after 12–48h treatment) .
  • BrdUrd incorporation assays to measure DNA synthesis rates, which decrease significantly within 6–12h of treatment .
  • Trypan blue exclusion tests to confirm non-cytotoxic concentrations (e.g., >90% viability at 10⁻⁵M–10⁻⁷M) .

Advanced Research: How does this compound modulate nucleoside transporter hENT1, and what structural modifications enhance its inhibitory activity?

This compound binds to hENT1 by occupying hydrophobic pockets and interacting with residue C438. Advanced studies use:

  • Molecular docking and pharmacophore modeling to identify critical binding motifs (e.g., trimethoxy benzoate groups in ST7092 derivatives) .
  • Site-directed mutagenesis (e.g., Met33→Ile in hENT1) to validate inhibitor sensitivity changes .
  • [³H]NBTI displacement assays to measure affinity (e.g., Ki values of 1.1–17.5 nM for high-affinity derivatives) .
    Contradictions arise in covalent binding predictions: Electrophilic warheads in derivatives like 14b–d show high affinity but no covalent interaction with C439, suggesting alternative binding mechanisms .

Basic Research: What are this compound's effects on adenosine-mediated pathways in cardiovascular models?

This compound potentiates adenosine by inhibiting its cellular uptake, leading to vasodilation. Standard protocols include:

  • Intravital videomicroscopy in rat arterioles to measure diameter changes (e.g., 300 μg/kg this compound induces biphasic constriction/dilation via A1/A2 receptors) .
  • CETSA (Cellular Thermal Shift Assay) to assess GATA2 binding in prostate cancer cells, where this compound reduces DNA-binding activity at 50–100μM .

Advanced Research: How does this compound suppress c-MYC signaling in prostate cancer, and what experimental validation is required?

This compound inhibits c-MYC transcriptional activity via GATA2 interference. Key approaches:

  • RPPA (Reverse Phase Protein Array) to profile protein expression changes (e.g., downregulation of c-MYC, AR, and cell-cycle regulators in LNCaP cells) .
  • ChIP-qPCR to confirm reduced GATA2 binding at loci like KLK3/PSA and c-MYC .
    Contradictions: c-MYC suppression varies by cell line (e.g., stronger effects in LNCaP vs. DU145), necessitating cross-model validation .

Basic Research: How does this compound inhibit tissue factor (TF) expression in monocytes, and what methodological controls are critical?

This compound blocks TF post-transcriptionally in APS patient-derived IgG-stimulated monocytes:

  • ELISA-based TF activity assays with dose-response curves (0.1–100 μg/mL this compound) .
  • qRT-PCR to confirm TF mRNA levels remain unchanged, ruling out transcriptional effects .
  • Theophylline co-treatment to antagonize adenosine receptors and validate pathway specificity .

Advanced Research: How do contradictory reports on this compound's role in DNA synthesis inform experimental design?

Discrepancies exist between this compound's inhibition of DNA synthesis in mesangial cells vs. adenosine-induced stimulation in endothelial cells . Mitigation strategies:

  • Cell-type-specific controls : Compare nucleoside salvage pathway activity (e.g., thymidine incorporation in endothelial vs. mesangial cells) .
  • Time-course experiments : S-phase suppression in mesangial cells peaks at 48h, while adenosine effects in other models may require shorter incubation .

Basic Research: What are standard assays for evaluating this compound's cytotoxicity in preclinical studies?

  • Trypan blue exclusion : Viability thresholds (e.g., <90% at 10⁻⁴M indicates cytotoxicity) .
  • MTT/WST-1 assays : Metabolic activity post-treatment (e.g., IC₅₀ calculations for dose optimization) .

Advanced Research: How can pharmacophore models resolve discrepancies in this compound analog efficacy?

Conflicting data on analog binding can be addressed via:

  • Steered molecular dynamics to simulate ligand-receptor interactions, identifying residues critical for affinity .
  • Ligand-based vs. structure-based pharmacophores : The former may overemphasize hydrophobic features, while the latter aligns with crystallographic data .

Basic Research: What in vivo models validate this compound's hemodynamic effects?

  • Open-chest dog models : Coronary resistance reduction (e.g., 0.2 mg/kg this compound increases blood flow without altering endo/epi ratios) .
  • Renal perfusion studies : Maintained kidney/liver flow despite systemic vasodilation .

Advanced Research: How does this compound synergize with valproic acid in HIV-1 latency reactivation?

Mechanistic insights require:

  • Jurkat T-cell latency models : Dose-dependent HIV-1 reactivation (e.g., 5–20μM this compound + 1mM valproic acid) .
  • Flow cytometry for CD25/CD69 : Confirm activation marker independence to exclude nonspecific immune stimulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilazep
Reactant of Route 2
Reactant of Route 2
Dilazep

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.